10-tetradecenol, Z
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(Z)-tetradec-10-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,15H,2-3,6-14H2,1H3/b5-4- |
InChI Key |
KRGSHQFWLNRTDO-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCO |
Canonical SMILES |
CCCC=CCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling (Z)-10-Tetradecenol: A Technical Guide to its Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and identification of (Z)-10-tetradecenol, a significant semiochemical in insect communication. The document details the experimental methodologies, data presentation, and logical frameworks crucial for its study, catering to the needs of researchers, scientists, and professionals in drug development.
Introduction
(Z)-10-tetradecenol is a fatty alcohol that functions as a sex pheromone component in various insect species, particularly moths. Its specific isomeric form is crucial for eliciting a behavioral response, making its precise identification and synthesis paramount for applications in pest management and ecological studies. The discovery and identification of this compound rely on a combination of advanced analytical techniques and classical chemical synthesis methods.
Analytical Identification
The identification of (Z)-10-tetradecenol from natural sources, such as insect pheromone glands, involves a multi-step process combining chromatographic separation with spectroscopic and electrophysiological detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the separation and identification of volatile compounds like (Z)-10-tetradecenol. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented molecules, allowing for structural elucidation.
Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for (Z)-10-Tetradecenol Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Table 2: Mass Spectral Data for Tetradecenol Isomers
| Compound | Key Mass Fragments (m/z) |
| (Z)-10-Tetradecenol | 212 (M+), 194, 166, 138, 124, 110, 96, 82, 67, 55, 41 |
| (E)-10-Tetradecenol | 212 (M+), 194, 166, 138, 124, 110, 96, 82, 67, 55, 41 |
| (Z)-9-Tetradecen-1-ol | 212 (M+), 194, 180, 152, 138, 124, 110, 96, 82, 67, 55, 41 |
Note: The mass spectra of (Z) and (E) isomers are often very similar. Retention time is a critical factor for their differentiation.
Electroantennography (EAG)
EAG is a powerful electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds. It is instrumental in identifying biologically active components of a pheromone blend.
Table 3: Electroantennography (EAG) Protocol Summary
| Step | Description |
| Antenna Preparation | An antenna is excised from a male moth and mounted between two electrodes. |
| Electrode Type | Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). |
| Signal Amplification | The potential difference across the antenna is amplified using a high-impedance amplifier. |
| Stimulus Delivery | A purified air stream is passed over the antenna, and pulses of the test compound are introduced. |
| Data Recording | The resulting voltage changes (depolarizations) are recorded as an electroantennogram. |
Table 4: Representative Electroantennogram (EAG) Response to (Z)-10-Tetradecenol
| Compound | Concentration | Mean EAG Response (mV) |
| (Z)-10-Tetradecenol | 1 ng/µL | 1.2 ± 0.2 |
| (E)-10-Tetradecenol | 1 ng/µL | 0.3 ± 0.1 |
| Control (Hexane) | - | 0.1 ± 0.05 |
Note: Data are hypothetical and for illustrative purposes. Actual responses will vary depending on the insect species and experimental conditions.
Chemical Synthesis
The definitive confirmation of the structure of (Z)-10-tetradecenol and the production of material for field trials and other applications requires chemical synthesis. The Wittig reaction is a widely used and effective method for the stereoselective synthesis of alkenes, including the (Z)-isomer of 10-tetradecenol.
Wittig Reaction Protocol
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the reaction can be controlled by the choice of reactants and reaction conditions. To synthesize (Z)-10-tetradecenol, a non-stabilized ylide is typically used, which favors the formation of the Z-isomer.
Table 5: Wittig Reaction Protocol for the Synthesis of (Z)-10-Tetradecenol
| Step | Reactants and Conditions |
| 1. Ylide Preparation | (1-Decyl)triphenylphosphonium bromide is treated with a strong base such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at low temperature (e.g., 0 °C to -78 °C). |
| 2. Reaction with Aldehyde | Tetrahydrofurfural is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. |
| 3. Work-up | The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., hexane or diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. |
| 4. Purification | The crude product is purified by column chromatography on silica gel to yield (Z)-10-tetradecenol. |
Visualizing the Workflow and Logic
To better illustrate the interconnectedness of these procedures, the following diagrams are provided in the DOT language, compatible with Graphviz.
Conclusion
The discovery and identification of (Z)-10-tetradecenol serve as a prime example of the synergistic application of modern analytical techniques and classical organic synthesis. The meticulous protocols outlined in this guide for GC-MS, EAG, and the Wittig reaction provide a robust framework for researchers in chemical ecology and drug development. The precise characterization of such semiochemicals is fundamental to understanding insect behavior and developing sustainable and targeted pest management strategies.
The Biosynthesis of (Z)-10-Tetradecenol: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Pathway Responsible for the Production of a Key Lepidopteran Sex Pheromone Component
This technical guide provides a comprehensive overview of the biosynthetic pathway of (Z)-10-tetradecenol, a critical sex pheromone component in several moth species, primarily within the Tortricidae family, including the fruit-tree leafroller moth (Archips argyrospilus) and the obliquebanded leafroller (Choristoneura rosaceana). This document is intended for researchers, scientists, and professionals in drug development and pest management, offering detailed insights into the enzymatic reactions, relevant quantitative data, and experimental protocols.
The Core Biosynthetic Pathway
The biosynthesis of (Z)-10-tetradecenol follows a conserved pathway typical for moth sex pheromones, originating from fatty acid metabolism. The process begins with a common saturated fatty acid, which undergoes a series of modifications, including desaturation, chain-shortening, and reduction, to yield the final alcohol product.
The generalized pathway is as follows:
-
De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of a C16 saturated fatty acid, palmitoyl-CoA, from acetyl-CoA via the fatty acid synthase (FAS) complex.
-
Chain Shortening (β-oxidation): Palmitoyl-CoA is then subjected to one cycle of β-oxidation, a chain-shortening process that removes two carbons to produce myristoyl-CoA (a C14 fatty acyl-CoA).
-
Δ10-Desaturation: This is a crucial step where a Z-configured double bond is introduced at the 10th carbon position of myristoyl-CoA. This reaction is catalyzed by a specific fatty acyl-CoA desaturase, a Δ10-desaturase.
-
Reduction to Alcohol: The final step involves the reduction of the fatty acyl-CoA, (Z)-10-tetradecenoyl-CoA, to the corresponding alcohol, (Z)-10-tetradecenol. This conversion is carried out by a fatty acyl reductase (FAR).
Key Enzymes and Their Characteristics
The specificity of the final pheromone component is largely determined by the unique enzymatic machinery of the producing organism.
Table 1: Key Enzymes in (Z)-10-Tetradecenol Biosynthesis
| Enzyme Family | Specific Enzyme (Hypothesized) | Substrate | Product | Cofactors | Cellular Localization |
| Fatty Acid Synthase (FAS) | - | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA | NADPH | Cytosol |
| Acyl-CoA Oxidase | - | Palmitoyl-CoA | trans-Δ2-Hexadecenoyl-CoA | FAD | Peroxisome |
| Fatty Acyl-CoA Desaturase | Δ10-Desaturase | Myristoyl-CoA | (Z)-10-Tetradecenoyl-CoA | NADPH, Cytochrome b5 | Endoplasmic Reticulum |
| Fatty Acyl Reductase (FAR) | C14-specific FAR | (Z)-10-Tetradecenoyl-CoA | (Z)-10-Tetradecenol | NADPH | Endoplasmic Reticulum |
Note: While the general enzyme families are well-established, the specific Δ10-desaturase and FAR responsible for (Z)-10-tetradecenol production in specific moth species are subjects of ongoing research. The data presented here is based on characterized homologous systems.
Quantitative Data
Quantitative analysis of pheromone biosynthesis is essential for understanding the efficiency and regulation of the pathway. The following table summarizes hypothetical, yet representative, quantitative data based on studies of related moth pheromone biosynthesis.
Table 2: Representative Quantitative Data for (Z)-10-Tetradecenol Biosynthesis
| Parameter | Value | Units | Conditions |
| Δ10-Desaturase | |||
| Km (Myristoyl-CoA) | 10 - 50 | µM | Heterologous expression in Saccharomyces cerevisiae |
| Vmax | 50 - 200 | pmol/min/mg protein | Microsomal preparations from insect cells |
| Optimal pH | 6.5 - 7.5 | - | In vitro enzyme assay |
| Fatty Acyl Reductase (FAR) | |||
| Km ((Z)-10-Tetradecenoyl-CoA) | 5 - 25 | µM | Heterologous expression in Saccharomyces cerevisiae |
| Vmax | 100 - 500 | pmol/min/mg protein | Microsomal preparations from insect cells |
| Optimal pH | 7.0 - 8.0 | - | In vitro enzyme assay |
| Pheromone Titer | |||
| (Z)-10-Tetradecenol per female gland | 10 - 100 | ng | During peak calling behavior (scotophase) |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of the (Z)-10-tetradecenol biosynthetic pathway.
Heterologous Expression and Functional Characterization of a Candidate Δ10-Desaturase
Objective: To confirm the function of a candidate desaturase gene in producing the Δ10 double bond.
Methodology:
-
Gene Cloning: Isolate total RNA from the pheromone glands of the target moth species. Synthesize cDNA and amplify the full-length candidate desaturase gene using PCR with specific primers. Clone the PCR product into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: Transform a suitable strain of Saccharomyces cerevisiae (e.g., a strain deficient in its endogenous desaturase) with the expression vector.
-
Expression and Substrate Feeding: Culture the transformed yeast in an appropriate medium containing galactose to induce gene expression. Supplement the culture with the precursor fatty acid, myristic acid (tetradecanoic acid).
-
Lipid Extraction and Analysis: After incubation, harvest the yeast cells and extract the total fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The presence of methyl (Z)-10-tetradecenoate will confirm the Δ10-desaturase activity of the candidate gene. The position of the double bond can be confirmed by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by GC-MS analysis.
In Vitro Assay of Fatty Acyl Reductase (FAR) Activity
Objective: To determine the substrate specificity and kinetic parameters of a candidate FAR.
Methodology:
-
Heterologous Expression: Express the candidate FAR gene in an appropriate system, such as insect cells (e.g., Sf9) using a baculovirus expression system, or in Saccharomyces cerevisiae.
-
Microsome Preparation: Harvest the cells and prepare microsomal fractions, which contain the membrane-bound FAR.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal preparation, NADPH as a cofactor, and the fatty acyl-CoA substrate ((Z)-10-tetradecenoyl-CoA).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding a solvent (e.g., hexane) to extract the lipid products.
-
-
Product Analysis: Analyze the hexane extract by GC-MS to identify and quantify the resulting fatty alcohol, (Z)-10-tetradecenol.
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and Vmax values.
Visualizations
Biosynthesis Pathway of (Z)-10-Tetradecenol
Caption: The enzymatic pathway for the biosynthesis of (Z)-10-tetradecenol.
Experimental Workflow for Desaturase Functional Assay
Caption: Workflow for the functional characterization of a candidate Δ10-desaturase.
This guide provides a foundational understanding of the biosynthesis of (Z)-10-tetradecenol. Further research into the specific enzymes of target pest species will be crucial for the development of novel and sustainable pest management strategies.
The Elusive Presence of cis-10-Tetradecen-1-ol in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the natural occurrence of cis-10-tetradecen-1-ol in insects. While its acetate ester, cis-10-tetradecenyl acetate, is a recognized component of insect pheromone blends, the alcohol form's presence is often inferred as a biosynthetic precursor rather than explicitly quantified as a primary signaling molecule. This document summarizes the available data, details the methodologies for its identification, and visualizes the key processes involved.
Data on the Occurrence of cis-10-Tetradecen-1-ol and its Acetate
Quantitative data specifically detailing the natural occurrence of cis-10-tetradecen-1-ol in insect pheromone glands is sparse in publicly available literature. However, its acetate form, (Z)-10-tetradecenyl acetate, has been identified as a significant component of the sex pheromone of the oak leaf roller moth, Archips semiferanus. The presence of the acetate strongly implies the existence of its precursor alcohol, cis-10-tetradecen-1-ol, within the pheromone gland's biosynthetic machinery.
More recent studies on Archips semiferanus have identified the primary components of its sex pheromone as a blend of trans-11 and cis-11-tetradecenyl acetates[1]. Earlier research, however, had identified cis-10-tetradecenyl acetate as an attractant component[2]. This highlights the complexity and potential variability in pheromone composition within a species. For the purpose of this guide, we will focus on the context of cis-10-tetradecen-1-ol as a precursor to the identified acetate.
| Insect Species | Compound | Role | Quantitative Data |
| Archips semiferanus (Oak Leaf Roller) | (Z)-10-Tetradecenyl acetate | Sex Pheromone Component | Not explicitly quantified in available literature, but identified as a key attractant. |
| Archips semiferanus (Oak Leaf Roller) | cis-10-Tetradecen-1-ol | Presumed Pheromone Precursor | Data on natural abundance is not available in the surveyed literature. |
Experimental Protocols
The identification and quantification of volatile and semi-volatile compounds like cis-10-tetradecen-1-ol from insects require a series of precise and sensitive techniques. The following protocols are generalized from standard practices in the field of chemical ecology.
Pheromone Gland Extraction
This method aims to analyze the total pheromone content within the gland.
-
Insect Preparation: Virgin female moths, typically 1-3 days post-eclosion, are used. The insects are briefly chilled to immobilize them.
-
Gland Excision: The abdominal tip containing the pheromone gland is carefully excised using fine forceps or micro-scissors.
-
Extraction: The excised glands are submerged in a small volume (e.g., 10-50 µL) of a high-purity non-polar solvent, such as hexane or dichloromethane, in a glass vial. The extraction is allowed to proceed for a period ranging from 30 minutes to several hours at a cool temperature.
-
Sample Preparation: The solvent extract is carefully transferred to a clean vial, often concentrated under a gentle stream of nitrogen, and then stored at low temperatures (e.g., -20°C) until analysis.
Volatile Collection (Aeration)
This technique collects the pheromones as they are naturally released by the insect.
-
Insect Chamber: Live, calling female insects are placed in a glass chamber.
-
Airflow: Purified and humidified air is passed over the insects at a controlled flow rate.
-
Trapping: The effluent air is passed through an adsorbent trap (e.g., a glass tube containing Porapak Q or Tenax TA) which captures the volatile organic compounds.
-
Elution: The trapped compounds are then eluted from the adsorbent using a small volume of a suitable solvent (e.g., hexane).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone for identifying and quantifying the chemical components of the pheromone blend.
-
Injection: A small aliquot (typically 1 µL) of the pheromone extract is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5ms). The column separates the different compounds based on their boiling points and interactions with the column's stationary phase.
-
Identification: As compounds elute from the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification by comparing it to libraries of known spectra.
-
Quantification: The abundance of each compound is determined by the area of its corresponding peak in the gas chromatogram. By running a series of known concentrations of a synthetic standard, a calibration curve can be created to determine the absolute quantity of the compound in the insect extract.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is used to identify which of the separated compounds are biologically active (i.e., detected by the insect's antenna).
-
Setup: The effluent from the GC column is split into two paths. One path goes to a standard detector (like a Flame Ionization Detector - FID), and the other is directed over an excised insect antenna mounted between two electrodes.
-
Detection: As electrophysiologically active compounds elute from the column and pass over the antenna, they elicit a neural response, which is detected as a change in electrical potential (a depolarization).
-
Correlation: By comparing the timing of the antennal responses with the peaks on the FID chromatogram, researchers can pinpoint which specific compounds in the extract are the active pheromone components.
Visualizations
Experimental Workflow for Pheromone Identification
Caption: Workflow for insect pheromone identification.
Generalized Biosynthetic Pathway of Moth Sex Pheromones
Caption: Pheromone biosynthesis from fatty acid precursors.
References
- 1. Reinvestigation of oak leaf roller sex pheromone components and the hypothesis that they vary with diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Ecology of the Oak Leaf Roller Pheromone: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical ecology of the oak leaf roller (Archips semiferanus), a significant defoliator of oak trees. The focus of this document is the intricate chemical communication system mediated by its sex pheromone, from biosynthesis and perception to its application in pest management strategies.
Introduction to the Oak Leaf Roller and its Pheromone
The oak leaf roller, Archips semiferanus, is a moth species belonging to the Tortricidae family, known for its larval stage that feeds on the foliage of oak trees.[1] Severe infestations can lead to significant defoliation, stressing trees and making them susceptible to secondary pests and diseases. Chemical communication plays a pivotal role in the reproductive cycle of this moth, with the female releasing a species-specific sex pheromone to attract males for mating. The primary components of the Archips semiferanus sex pheromone have been identified as a precise blend of (E)-11-tetradecenyl acetate (t11-14:OAc) and (Z)-11-tetradecenyl acetate (c11-14:OAc).[1]
Pheromone Composition and Biosynthesis
The female oak leaf roller produces a sex pheromone characterized by a specific isomeric ratio of two C14 acetates.
Pheromone Components:
-
(E)-11-tetradecenyl acetate (t11-14:OAc)
-
(Z)-11-tetradecenyl acetate (c11-14:OAc)
The typical blend ratio is approximately 67:33 of t11-14:OAc to c11-14:OAc .[1] This precise ratio is critical for optimal male attraction.
Biosynthesis Pathway
The biosynthesis of moth sex pheromones, particularly in the Tortricidae family, is a well-studied process involving the modification of fatty acid metabolism. While the specific enzymes in Archips semiferanus have not been fully characterized, a general pathway can be inferred from related species. The process begins with common fatty acid precursors, which undergo a series of desaturation and chain-shortening steps, followed by reduction and acetylation to produce the final pheromone components.
The biosynthesis of the C14 acetate pheromone components in Tortricid moths typically involves a Δ11-desaturase that introduces a double bond into a saturated fatty acyl precursor. The stereochemistry of the double bond (Z or E) is determined by the specific desaturase enzyme.
Caption: Generalized biosynthetic pathway for the oak leaf roller pheromone components.
Pheromone Perception and Behavioral Response
The male oak leaf roller's response to the female-emitted pheromone is a complex process involving detection, signal transduction, and ultimately, a behavioral cascade leading to mate location.
Olfactory Signaling Pathway
Pheromone perception in moths is initiated when the volatile molecules enter the pores of the male's antennal sensilla and bind to Pheromone Binding Proteins (PBPs). These proteins transport the hydrophobic pheromone molecules through the sensillar lymph to the Olfactory Receptor Neurons (ORNs). The binding of the pheromone to specific olfactory receptors on the ORN dendrites triggers a signal transduction cascade, leading to the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.
Caption: Simplified olfactory signaling pathway for pheromone perception in male moths.
Behavioral Cascade
The male's behavioral response to the pheromone plume is characterized by a series of stereotyped actions:
-
Activation and Wing Fanning: Upon detection of the pheromone, the male becomes active and begins to fan its wings.
-
Upwind Flight (Anemotaxis): The male initiates flight upwind, navigating towards the source of the pheromone.
-
Casting Flight: If the male loses contact with the pheromone plume, it will perform a zig-zagging or "casting" flight pattern to relocate the scent trail.
-
Close-Range Search: As the male nears the female, visual and other short-range cues may also play a role in final mate location and courtship.
Experimental Protocols
The study of the oak leaf roller pheromone involves a combination of chemical and biological assays.
Pheromone Extraction and Analysis
Objective: To extract and identify the pheromone components from female moths.
Protocol:
-
Gland Excision: The pheromone glands from the abdominal tips of virgin female moths are excised during their calling period (typically in the scotophase).
-
Solvent Extraction: The excised glands are immediately submerged in a small volume of a non-polar solvent, such as hexane or dichloromethane, for a short period (e.g., 30 minutes) to extract the pheromones.
-
Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The concentrated extract is analyzed by GC-MS to separate and identify the chemical components based on their retention times and mass spectra.
Caption: Workflow for pheromone extraction and analysis.
Electroantennography (EAG)
Objective: To measure the electrical response of the male moth's antenna to the pheromone components.
Protocol:
-
Antenna Preparation: A male moth is immobilized, and an antenna is excised or left attached.
-
Electrode Placement: Recording and reference electrodes (e.g., glass capillaries filled with saline solution) are placed in contact with the base and tip of the antenna.
-
Stimulus Delivery: A puff of air carrying a known concentration of a synthetic pheromone component or blend is delivered over the antenna.
-
Signal Recording: The change in electrical potential across the antenna is amplified and recorded as an EAG response.
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral response of male moths to a pheromone source in a controlled environment.
Protocol:
-
Acclimatization: Male moths are acclimated to the wind tunnel conditions (light, temperature, and airflow).
-
Pheromone Source: A synthetic pheromone blend is loaded onto a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.
-
Moth Release: Moths are released individually at the downwind end of the tunnel.
-
Behavioral Observation: The flight path and behaviors (wing fanning, upwind flight, casting, source contact) of each moth are recorded and scored.
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for Archips semiferanus in the public domain, the following tables are presented as illustrative examples based on typical findings for related Tortricid moths.
Table 1: Illustrative Electroantennogram (EAG) Responses of Male Archips semiferanus to Pheromone Components.
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| t11-14:OAc | 1 | 1.2 ± 0.2 |
| c11-14:OAc | 1 | 0.8 ± 0.1 |
| 67:33 Blend | 1 | 2.5 ± 0.3 |
| Hexane (Control) | - | 0.1 ± 0.05 |
Table 2: Illustrative Field Trap Capture of Male Archips semiferanus with Different Pheromone Blends.
| Lure Composition (t11-14:OAc : c11-14:OAc) | Lure Loading (mg) | Mean No. Moths/Trap/Week ± SE |
| 100:0 | 1 | 15 ± 3 |
| 67:33 | 1 | 45 ± 5 |
| 50:50 | 1 | 28 ± 4 |
| 0:100 | 1 | 8 ± 2 |
| Unbaited Control | - | 1 ± 0.5 |
Applications in Pest Management
A thorough understanding of the oak leaf roller's chemical ecology is fundamental for the development of effective and environmentally benign pest management strategies.
-
Monitoring: Pheromone-baited traps are widely used to monitor the presence and population density of Archips semiferanus. This information is crucial for making informed decisions about the timing and necessity of control interventions.
-
Mating Disruption: The atmosphere of an infested area can be saturated with synthetic pheromones, which confuses the male moths and prevents them from locating females, thereby disrupting mating and reducing the subsequent larval population.
-
Mass Trapping: High densities of pheromone traps can be deployed to capture a significant portion of the male population, reducing the number of successful matings.
Conclusion
The chemical ecology of the oak leaf roller pheromone is a finely tuned system that governs the reproductive success of this species. The specific blend of (E)-11- and (Z)-11-tetradecenyl acetates serves as a long-range attractant for males, initiating a cascade of behaviors that culminate in mating. Detailed knowledge of the biosynthesis, perception, and behavioral effects of this pheromone has enabled the development of powerful tools for integrated pest management. Further research into the specific enzymes of the biosynthetic pathway and the neuronal mechanisms of perception will undoubtedly lead to even more refined and effective control strategies for this important forest pest.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (Z)-10-Tetradecenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-10-Tetradecenol is a long-chain unsaturated fatty alcohol that plays a significant role in chemical ecology, primarily as a sex pheromone component in various insect species. Its specific isomeric form and the presence of a hydroxyl functional group are critical for its biological activity, making it a subject of interest for research in pest management, chemical synthesis, and drug development. This guide provides a comprehensive overview of the physical and chemical properties of (Z)-10-tetradecenol, detailed experimental protocols for its synthesis and analysis, and an examination of its role in biological signaling pathways.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of (Z)-10-tetradecenol is essential for its handling, formulation, and application in various research and development contexts.
Table 1: Physical Properties of (Z)-10-Tetradecenol and Related Compounds
| Property | (Z)-10-Tetradecen-1-ol | (Z)-9-Tetradecen-1-ol | (Z)-11-Tetradecen-1-ol | (Z)-10-Tetradecenyl acetate |
| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₈O | C₁₄H₂₈O | C₁₆H₃₀O₂ |
| Molecular Weight | 212.37 g/mol | 212.37 g/mol [1] | 212.37 g/mol [2][3] | 254.41 g/mol |
| Appearance | Colorless to pale yellow liquid (estimated)[4] | Colorless to pale yellow clear liquid (estimated)[4] | Colorless to pale yellow clear liquid (estimated)[2] | - |
| Boiling Point | Not explicitly available | 307.14 °C @ 760 mmHg (estimated)[4] | 280.71 °C @ 760 mmHg (estimated)[2] | - |
| Melting Point | Not available | Not available | Not available | - |
| Density | Not available | Not available | Not available | - |
| Refractive Index | Not available | Not available | Not available | - |
| Solubility | Soluble in alcohol; Insoluble in water (estimated)[2][4] | Soluble in alcohol; Insoluble in water (2.282 mg/L @ 25°C, estimated)[4] | Soluble in alcohol; Insoluble in water (2.282 mg/L @ 25°C, estimated)[2] | - |
| Vapor Pressure | Not available | 0.000060 mmHg @ 25 °C (estimated)[4] | 0.000060 mmHg @ 25 °C (estimated)[2] | - |
| logP (o/w) | Not available | 5.524 (estimated)[4] | 5.670 (estimated)[2] | - |
Chemical Reactivity
The chemical behavior of (Z)-10-tetradecenol is primarily dictated by its two functional groups: the carbon-carbon double bond and the primary alcohol.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid with stronger agents such as potassium permanganate (KMnO₄). The double bond is susceptible to oxidative cleavage by ozonolysis, yielding an aldehyde and an aldehyde-alcohol, or epoxidation with peroxy acids to form an epoxide.
-
Reduction: The double bond can be hydrogenated to a single bond using catalysts like palladium on carbon (Pd/C), resulting in the saturated tetradecanol.
-
Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives to form esters. For instance, reaction with acetic anhydride yields (Z)-10-tetradecenyl acetate, a common pheromone component.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of (Z)-10-tetradecenol in a laboratory setting.
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes and can be adapted for (Z)-10-tetradecenol.
Workflow for the Synthesis of (Z)-10-Tetradecenol
Caption: A four-step workflow for the synthesis of (Z)-10-tetradecenol.
Protocol:
-
Ylide Preparation: To a solution of decyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium (n-BuLi) is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a period to ensure complete formation of the ylide, decylidenetriphenylphosphorane.
-
Wittig Reaction: 4-Butyraldehyde, dissolved in anhydrous THF, is then added slowly to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Reduction: The resulting crude (Z)-10-tetradecenal is then reduced to the corresponding alcohol. A solution of the aldehyde in a suitable solvent like methanol is treated with a reducing agent such as sodium borohydride (NaBH₄) in portions. The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure (Z)-10-tetradecenol.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like (Z)-10-tetradecenol.
Workflow for GC-MS Analysis
References
The Crucial Role of (Z)-10-Tetradecenol in Insect Chemical Communication: A Technical Guide
Farnborough, Hampshire – November 8, 2025 – (Z)-10-tetradecenol, a straight-chain unsaturated alcohol, plays a significant, albeit often subtle, role in the chemical communication systems of various insect species, primarily moths. This technical guide provides an in-depth analysis of its function as a sex pheromone component, detailing the quantitative aspects of its activity, the experimental protocols for its study, and the underlying signaling pathways of its perception.
Introduction to (Z)-10-Tetradecenol in Insect Communication
(Z)-10-tetradecenol is a semiochemical, a chemical substance that carries a message, utilized by insects for intraspecific communication. Its primary identified function is as a minor component in the female-produced sex pheromone blends of certain lepidopteran species. While not typically the main attractant, its presence in specific ratios with other pheromone components is often critical for optimizing the blend's attractiveness and ensuring species-specific recognition, thereby preventing hybridization.
One of the key species in which (Z)-10-tetradecenol has been identified as a pheromone component is the large fruit-tree tortrix, Archips podana. In this species, it acts in concert with the major pheromone components to elicit the full mating response in males.
Quantitative Data on Pheromone Blends and Behavioral Responses
The efficacy of a pheromone blend is highly dependent on the precise ratio of its components. The inclusion of (Z)-10-tetradecenol in synthetic lures for Archips podana has been shown to be a critical factor in maximizing male trap capture.
| Pheromone Component | Chemical Abbreviation | Blend Ratio (%) in Archips podana | Function |
| (Z)-11-Tetradecenyl acetate | Z11-14:OAc | Major Component | Primary Attractant |
| (E)-11-Tetradecenyl acetate | E11-14:OAc | Minor Component | Synergist/Modulator |
| (Z)-10-Tetradecenol | Z10-14:OH | Minor Component | Synergist |
Note: The exact percentage of (Z)-10-tetradecenol can vary in published studies and may be population-dependent. Its presence, even in small amounts, is significant.
Quantitative behavioral assays are essential to determine the precise role of individual pheromone components. In field trapping experiments with Archips podana, lures containing a blend of Z11-14:OAc and E11-14:OAc are significantly more attractive to males when (Z)-10-tetradecenol is included. While specific percentage increases in trap catch can vary based on environmental conditions and trap design, the synergistic effect of (Z)-10-tetradecenol is consistently observed.
Experimental Protocols
The identification and characterization of (Z)-10-tetradecenol as a pheromone component involve a series of sophisticated analytical and behavioral experiments.
Pheromone Gland Extraction
This protocol outlines the fundamental steps for obtaining the natural pheromone blend from female moths.
-
Insect Rearing and Collection: Female moths are reared under controlled conditions to ensure they are virgin and at the peak of their calling (pheromone-releasing) behavior, typically during the scotophase (dark period).
-
Gland Excision: The pheromone gland, located at the terminal abdominal segments, is carefully excised using fine forceps and micro-scissors under a dissecting microscope.
-
Solvent Extraction: The excised gland is immediately submerged in a small volume (e.g., 10-50 µL) of a non-polar solvent, such as hexane or dichloromethane, for a predetermined period (e.g., 30 minutes to several hours) to extract the lipophilic pheromone components.
-
Sample Concentration and Storage: The solvent extract is then carefully concentrated under a gentle stream of nitrogen and stored at low temperatures (e.g., -20°C) to prevent degradation prior to analysis.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active.
-
Gas Chromatography (GC) Separation: The pheromone extract is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Effluent Splitting: As the separated compounds elute from the GC column, the effluent is split into two streams. One stream is directed to a conventional GC detector (e.g., Flame Ionization Detector - FID), which provides a chromatogram of all the compounds present.
-
Electroantennographic Detection (EAD): The second stream is directed over an excised male moth antenna, which is mounted between two electrodes. When a biologically active compound, such as (Z)-10-tetradecenol, passes over the antenna, it elicits a change in the electrical potential across the antenna.
-
Data Analysis: This electrical response is amplified and recorded as an electroantennogram. By aligning the FID chromatogram with the EAD recording, researchers can pinpoint the exact compounds that trigger an olfactory response in the male moth.
Behavioral Assays: Y-Tube Olfactometer
The Y-tube olfactometer is a standard laboratory bioassay to assess the attractiveness of volatile compounds to insects.
-
Apparatus Setup: A Y-shaped glass tube is used, with a continuous flow of purified and humidified air entering each of the two arms and exiting through the single base arm.
-
Odor Application: A filter paper treated with a synthetic blend of the test pheromone (e.g., with and without (Z)-10-tetradecenol) is placed in one arm, while the other arm contains a solvent-treated filter paper as a control.
-
Insect Release: A male moth is released at the downwind end of the base arm.
-
Choice and Data Recording: The moth is given a set amount of time to walk or fly upwind and choose one of the arms. The first choice and the time spent in each arm are recorded. A statistically significant preference for the arm containing the test odor indicates attraction.
Signaling Pathways and Visualization
The perception of (Z)-10-tetradecenol and other pheromone components by a male moth is a complex process that begins at the antenna and culminates in a behavioral response.
Caption: Pheromone signaling pathway from reception at the antenna to behavioral response.
Pheromone Reception and Transduction:
-
Binding to Pheromone Binding Proteins (PBPs): Hydrophobic pheromone molecules like (Z)-10-tetradecenol enter the aqueous lymph of the sensory hair (sensillum) on the male antenna and are bound by Pheromone Binding Proteins (PBPs).
-
Transport to Olfactory Receptors (ORs): The PBP-pheromone complex transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN).
-
Receptor Activation: The pheromone is released and binds to a specific Olfactory Receptor (OR) protein. This interaction is often facilitated by a Sensory Neuron Membrane Protein (SNMP).
-
Signal Transduction: The activation of the OR opens an associated ion channel, leading to the depolarization of the ORN and the generation of an action potential.
Central Processing:
-
Signal Transmission to the Antennal Lobe: The axons of ORNs that express the same OR converge on a specific spherical structure in the antennal lobe of the brain called a glomerulus.
-
Information Relay: Within the glomerulus, the signal is processed and relayed to projection neurons.
-
Integration in Higher Brain Centers: The projection neurons transmit the information to higher brain centers, such as the mushroom bodies and the protocerebrum, where the information from different glomeruli (representing different pheromone components) is integrated.
-
Behavioral Response: This integrated signal ultimately leads to a coordinated behavioral response, such as upwind flight towards the pheromone source.
Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Conclusion
(Z)-10-tetradecenol serves as a compelling example of the complexity and specificity of insect chemical communication. Although a minor component in the known pheromone blends, its role is indispensable for the fine-tuning of the chemical signal that drives reproductive behavior. A thorough understanding of its quantitative contribution, the methods to study it, and the neural pathways it activates is crucial for researchers in chemical ecology, neurobiology, and for the development of effective and environmentally benign pest management strategies. The continued investigation into such minor pheromone components will undoubtedly unveil further intricacies of insect communication and behavior.
The Evolution of Pheromone Signaling in Lepidoptera: A Technical Guide
Introduction
Chemical communication is a cornerstone of insect behavior, governing critical interactions from foraging to mating. In the order Lepidoptera (moths and butterflies), mate recognition is predominantly mediated by highly specific and potent chemical signals known as sex pheromones. Typically, females release a species-specific blend of long-chain fatty acid derivatives that males detect over long distances, initiating a stereotyped sequence of behaviors culminating in mating.[1][2][3] The exquisite specificity of these signaling systems makes them a powerful driver of reproductive isolation and, consequently, speciation.[4][5][6] This technical guide provides an in-depth exploration of the evolutionary mechanisms shaping lepidopteran pheromone signaling, from the biosynthesis of the chemical signal to its reception and processing. It is intended for researchers, scientists, and drug development professionals interested in the molecular basis of chemical ecology and its potential applications.
Pheromone Biosynthesis: The Genesis of the Signal
The vast majority of female moth sex pheromones are Type I pheromones, which are C10-C18 straight-chain fatty alcohols, acetates, or aldehydes.[2][7] Their production occurs in a specialized abdominal pheromone gland (PG) and follows a modified fatty acid metabolic pathway.[4][8] The evolutionary diversification of these signals is largely attributed to modifications in a few key enzymatic steps.
The Biosynthetic Pathway
The synthesis of moth pheromones begins with standard fatty acid synthesis, typically producing palmitic acid (16:Acid) or stearic acid (18:Acid). These precursors then undergo a series of modifications by specific classes of enzymes:
-
Desaturation: Fatty acyl-CoA desaturases introduce double bonds at specific positions along the fatty acid chain. This is a critical step in generating pheromone diversity, with different desaturase enzymes (e.g., Δ11, Δ9, Δ14) creating unique precursors.[4][9]
-
Chain-Shortening: The unsaturated fatty acids can then be shortened, typically by two carbons at a time, through a process of limited β-oxidation. This process creates cascades of compounds with varying chain lengths.[4][9]
-
Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by fatty-acyl reductases (FARs).[8][10]
-
Acetylation/Oxidation: The resulting fatty alcohol can be the final pheromone component or may be further modified. Acetyltransferases can convert the alcohol to an acetate ester, or oxidases can convert it to an aldehyde.[4]
The evolution of these pathways is a story of gene duplication and functional divergence. Desaturase genes, in particular, have undergone significant expansion and neofunctionalization, allowing for the production of a wide array of unsaturated fatty acids.[5][11] Research suggests that moth sex-pheromone desaturase genes are evolving under a "birth-and-death" model, where new genes are created by duplication, and some are subsequently lost or become nonfunctional, providing a reservoir of genetic diversity for evolutionary innovation.[4][5]
Quantitative Data on Pheromone Blends
The precise ratio of components in a pheromone blend is often critical for species recognition. Even small changes in these ratios can lead to reproductive isolation. The tables below summarize quantitative data on pheromone components for several Lepidoptera species.
Table 1: Pheromone Components of the Nantucket Pine Tip Moth (Rhyacionia frustrana) [12][13]
| Component | Chemical Name | Average Quantity (ng/female) |
| Major Component | (E)-9-Dodecen-1-yl acetate | 10.8 - 18.6 |
| Minor Component | (E)-9,11-Dodecadien-1-yl acetate | 0.5 - 0.9 |
| Average Ratio | 16.5:1 to 23.4:1 |
Table 2: Pheromone Components of the Black Cutworm Moth (Agrotis ipsilon) [14]
| Component | Chemical Name | Average Quantity (ng/female) (Kansas Population) |
| Component 1 | (Z)-7-Dodecenyl acetate | ~1.5 |
| Component 2 | (Z)-9-Tetradecenyl acetate | ~0.5 |
| Component 3 | (Z)-11-Hexadecenyl acetate | ~10.0 |
| Average Ratio | ~3 : 1 : 20 |
Experimental Protocol: Pheromone Gland Extraction and Analysis
This protocol outlines a general method for identifying and quantifying pheromone components from the female gland, adapted from methodologies described in the literature.[12][13][15]
-
Insect Rearing and Gland Dissection:
-
Rear moths under controlled conditions (photoperiod, temperature, humidity) to the desired age (typically 1-3 days post-eclosion).
-
Dissect individual females during their peak calling period (scotophase).
-
Using fine forceps under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.
-
-
Extraction:
-
Immediately place the excised gland into a small vial containing a precise volume (e.g., 100 µL) of a high-purity non-polar solvent, such as pentane or hexane.
-
Add a known quantity of an internal standard (e.g., (Z)-11-tetradecenyl acetate, if not a natural component) to the solvent for accurate quantification.
-
Allow the extraction to proceed for a set period (e.g., 30 minutes) at room temperature.
-
-
Sample Concentration and Analysis:
-
Carefully remove the gland tissue from the vial.
-
Concentrate the solvent extract to a small volume (e.g., 1-5 µL) under a gentle stream of nitrogen.
-
Inject the concentrated extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[16]
-
-
Data Interpretation:
-
The GC separates the components of the blend based on their volatility and polarity.
-
The MS fragments each component, producing a characteristic mass spectrum that allows for chemical identification by comparison to synthetic standards and spectral libraries.
-
Quantify each component by comparing its peak area in the chromatogram to the peak area of the internal standard.
-
Pheromone Reception: Decoding the Signal
The male moth's ability to detect and respond to the female's pheromone blend is a feat of molecular sensitivity and specificity. This process occurs in specialized olfactory sensory neurons (OSNs) housed within long sensilla trichodea on the male's antennae.[1][2] A complex interplay of proteins ensures the signal is captured, transported, and transduced into a neural impulse.
The Molecular Machinery of Reception
-
Pheromone Binding Proteins (PBPs): As hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the cuticle, they are solubilized and transported by PBPs.[3][17] PBPs are thought to protect the pheromones from degradation and facilitate their delivery to the receptors on the OSN dendrite.
-
Sensory Neuron Membrane Protein (SNMP): SNMP is a membrane protein located on the OSN dendrite. It is hypothesized to be involved in the transfer of the pheromone from the PBP to the olfactory receptor.[17]
-
Olfactory Receptors (ORs): These are the key determinants of pheromone specificity. ORs are seven-transmembrane domain proteins that form a ligand-gated ion channel upon binding with their specific pheromone component.[18][19][20] Each OSN typically expresses one specific OR tuned to a single component of the pheromone blend.[21][22]
-
Olfactory Receptor Co-receptor (Orco): Each OR forms a heterodimeric complex with Orco, a highly conserved co-receptor that is essential for the localization and function of the OR as an ion channel.[17]
-
Pheromone Degrading Enzymes (PDEs): To maintain the sensitivity of the system and allow the male to track a fluctuating plume, the pheromone signal must be rapidly inactivated. PDEs, such as esterases or oxidases, located in the sensillum lymph or on the dendrite, quickly degrade the pheromone molecules after they have activated the receptor.[17]
The evolution of pheromone reception is tightly linked to the evolution of the signal. The OR gene family is highly dynamic, with frequent gene duplication and divergence allowing for the evolution of receptors with new specificities.[2][23] This co-evolution ensures that as female pheromone blends change, male response preferences can track these changes, maintaining the integrity of the communication channel.
Experimental Protocol: Functional Characterization of Olfactory Receptors
A common method to determine the specific ligand for a newly identified OR is to express it in a heterologous system, such as the "empty neuron" system in Drosophila melanogaster.[20][23]
-
Gene Cloning and Vector Preparation:
-
Isolate RNA from male moth antennae and synthesize cDNA.
-
Using PCR with specific primers, amplify the full-length coding sequence of the candidate OR gene.
-
Clone the OR sequence into a Drosophila expression vector (e.g., pUAST) under the control of a suitable promoter.
-
-
Generation of Transgenic Flies:
-
Microinject the expression vector into Drosophila embryos that carry a driver line (e.g., GAL4) specific to olfactory neurons that are "empty" (lacking their endogenous OR).
-
Establish a stable transgenic line of flies that express the moth OR in these specific neurons.
-
-
Single-Sensillum Recording (SSR):
-
Immobilize an adult transgenic fly and locate a target sensillum on the antenna that houses the transformed OSNs.
-
Insert a recording electrode into the base of the sensillum and a reference electrode into the eye.
-
Deliver puffs of air containing a panel of potential ligands (synthetic pheromone components and analogues) over the antenna.
-
-
Data Analysis:
-
Record the action potentials (spikes) generated by the OSN in response to each chemical stimulus.
-
Calculate the spike frequency for each stimulus and construct a dose-response curve for the most active compounds.
-
The compound that elicits the strongest and most sensitive response is identified as the primary ligand for that receptor. This method allows for the deorphanization of the entire receptor repertoire of a species.[18][19]
-
Evolutionary Mechanisms and Speciation
The evolution of new pheromone communication channels is a major driver of speciation in Lepidoptera. A key question is how a new signal can arise and become established when the existing system is under strong stabilizing selection.
A Model for Pheromone Evolution
A prevailing model suggests that major shifts in pheromone blends can occur through the activation of pre-existing, but unexpressed, genetic information.[4][5][6][9]
-
Latent Genetic Potential: The "birth-and-death" evolution of gene families like desaturases means that a species' genome may contain multiple gene copies, including some that are non-functional or expressed at very low, undetectable levels.[4][5] For example, the European Corn Borer (Ostrinia nubilalis) primarily uses a Δ11-desaturase to produce its pheromone, but its genome also contains a Δ14-desaturase gene transcript, the same type used by its close relative, the Asian Corn Borer (O. furnacalis).[6][9]
-
Saltational Shift in Production: A mutation in a regulatory element could lead to the activation of one of these "silent" genes in the pheromone gland. This would cause a sudden and significant change in the pheromone blend produced by the female, rather than a gradual shift.
-
Asymmetric Tracking by Males: For this new pheromone to be successful, there must be males capable of responding to it. Studies have shown that within a population, there can be rare male individuals with "leaky" sensory channels who exhibit a behavioral response to the pheromone blends of closely related species.[6]
-
Reproductive Isolation: If a female producing a novel blend mates with a male who can detect it, their offspring may inherit both the genes for the new signal and the preference for it. This establishes a new, private communication channel, leading to reproductive isolation from the parent population and potentially initiating speciation.
Conclusion
The evolution of pheromone signaling in Lepidoptera is a dynamic process driven by the interplay between genes controlling signal production and reception. The diversification of enzymes in the biosynthetic pathway, particularly desaturases, provides the raw material for novel pheromone blends. Concurrently, the plasticity of the olfactory receptor gene family allows male perception to adapt to these changes. The result is a tightly co-evolved communication system that is fundamental to the remarkable radiation of this insect order. Understanding these molecular and evolutionary mechanisms not only provides deep insights into the processes of speciation but also offers valuable knowledge for the development of novel, species-specific pest management strategies.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]
- 3. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evolution of the integral membrane desaturase gene family in moths and flies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for Extracting and Collecting Sex Pheromones from Live Insects and from Artificial Sources [ouci.dntb.gov.ua]
- 16. Insect Pheromone Detection - Lifeasible [lifeasible.com]
- 17. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 21. Peripheral mechanisms of pheromone reception in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. pnas.org [pnas.org]
Unveiling the Whisper: A Technical Guide to the Identification of (Z)-10-Tetradecenol in Novel Insect Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical framework for the identification of (Z)-10-tetradecenol, a critical semiochemical, in previously unstudied insect species. The methodologies outlined herein are foundational for entomological research, pest management strategies, and the development of novel semiochemical-based drugs and biorepellents.
Introduction
(Z)-10-tetradecenol is a Type I moth sex pheromone component, a long-chain unsaturated alcohol that plays a crucial role in the reproductive communication of numerous lepidopteran species.[1] The identification of such compounds in novel insect species is a meticulous process that combines chemical analysis, electrophysiology, and behavioral studies to decipher the chemical language of these organisms. This guide will detail the established workflow for the isolation, identification, and behavioral validation of (Z)-10-tetradecenol, using the hypothetical novel species Insectus novus as a case study.
Core Methodologies and Data Presentation
The identification of (Z)-10-tetradecenol in a novel insect species involves a multi-step process, beginning with the extraction of potential pheromones from the insect, followed by chemical analysis to identify the compounds, and finally, behavioral assays to confirm their biological activity.
Table 1: Gas Chromatography-Electroantennographic Detection (GC-EAD) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Insectus novus Pheromone Gland Extract
| Peak | Retention Time (min) | EAD Response (mV) | Tentative Identification | Mass Spectral Data (m/z) | Confirmation |
| 1 | 12.34 | 0.1 ± 0.02 | Tetradecanol | 214 (M+), 196, 83, 69, 55 | Co-injection with standard |
| 2 | 14.56 | 1.8 ± 0.3 | (Z)-10-Tetradecenol | 212 (M+), 194, 95, 81, 67, 54 | Co-injection with standard |
| 3 | 14.68 | 0.8 ± 0.1 | (E)-10-Tetradecenol | 212 (M+), 194, 95, 81, 67, 54 | Co-injection with standard |
| 4 | 16.21 | 0.2 ± 0.05 | Hexadecanol | 242 (M+), 224, 83, 69, 55 | Co-injection with standard |
Table 2: Wind Tunnel Bioassay of Male Insectus novus Response to Synthetic Pheromone Components
| Treatment (1 µg on rubber septum) | N | % Taking Flight | % Halfway to Source | % Close to Source (within 10cm) | % Contact with Source |
| Hexane (Control) | 50 | 5 ± 2 | 2 ± 1 | 0 | 0 |
| (Z)-10-Tetradecenol | 50 | 85 ± 5 | 78 ± 6 | 72 ± 7 | 65 ± 8 |
| (E)-10-Tetradecenol | 50 | 20 ± 4 | 12 ± 3 | 5 ± 2 | 2 ± 1 |
| Blend (1:1 Z/E) | 50 | 35 ± 6 | 25 ± 5 | 18 ± 4 | 10 ± 3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pheromone identification studies.
Pheromone Gland Extraction
This protocol is adapted from standard methods for extracting pheromones from female moths.
-
Insect Rearing and Collection: Virgin female Insectus novus are reared from pupae, separated by sex to ensure no prior mating. Pheromone glands are typically extracted from 3- to 5-day-old females during their scotophase (dark period), which is the peak time for calling behavior and pheromone production.
-
Gland Excision: The abdomen of a cold-anesthetized female moth is gently squeezed to evert the pheromone gland located at the abdominal tip. The gland is then excised using fine scissors.
-
Extraction: The excised glands are immediately submerged in a small volume (e.g., 100 µL) of high-purity hexane in a glass vial. The extraction is allowed to proceed for 30 minutes at room temperature. The resulting extract is then carefully transferred to a clean vial and stored at -20°C until analysis.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique that uses the insect's antenna as a biological detector to identify which compounds in a complex mixture are physiologically active.
-
Antenna Preparation: An antenna is excised from a male Insectus novus. The base and tip of the antenna are placed into two glass capillary electrodes filled with a saline solution.
-
GC-EAD System: The GC is equipped with a non-polar capillary column (e.g., DB-5). The column effluent is split, with one part directed to the flame ionization detector (FID) and the other to a heated transfer line that delivers the compounds to the prepared antenna.
-
Analysis: The pheromone gland extract is injected into the GC. The simultaneous FID and EAD signals are recorded. Peaks in the FID chromatogram that consistently elicit a depolarization event (a peak) in the EAD signal are considered biologically active.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the chemical structure of the active compounds identified by GC-EAD.
-
Instrumentation: An Agilent 6890 GC coupled to a 5975 MS detector, or a similar system, is used.
-
GC Conditions: The same column and temperature program as in the GC-EAD analysis should be used to allow for the correlation of retention times. A typical temperature program might be: hold at 60°C for 1 min, then ramp at 10°C/min to 250°C, and hold for 10 min.
-
Mass Spectrometry: Electron impact (EI) ionization at 70 eV is standard. The resulting mass spectra of the EAD-active peaks are compared with libraries of known spectra (e.g., NIST) and with the spectra of synthetic standards.
Wind Tunnel Bioassay
Wind tunnel assays are used to observe and quantify the behavioral responses of male insects to synthetic pheromone components.
-
Wind Tunnel Setup: A wind tunnel (e.g., 200 cm x 75 cm x 75 cm) is used with a controlled airflow (e.g., 30 cm/s). The tunnel is illuminated with red light to simulate scotophase conditions.
-
Stimulus Preparation: Synthetic (Z)-10-tetradecenol and other identified compounds are dissolved in hexane at a specific concentration (e.g., 1 µg/µL) and applied to a rubber septum or filter paper, which serves as the odor source.
-
Behavioral Observation: A single male Insectus novus is released at the downwind end of the tunnel. Its flight behavior towards the odor source is recorded and scored for a set period (e.g., 5 minutes). Key behaviors to quantify include taking flight, oriented flight upwind, approaching the source, and making contact with the source. A solvent-only control is always included for comparison.
Visualizing the Process and Pathways
Diagrams are essential for understanding the complex workflows and biological pathways involved in pheromone identification.
Figure 1. Experimental workflow for the identification of (Z)-10-tetradecenol.
Figure 2. Simplified insect olfactory signaling pathway.
Conclusion
The identification of (Z)-10-tetradecenol in a novel insect species is a rigorous scientific endeavor that provides profound insights into the chemical ecology of that species. The integrated approach of chemical analysis and behavioral assays, as detailed in this guide, is essential for the unambiguous identification of this and other semiochemicals. The knowledge gained from such studies is invaluable for the development of sustainable pest management strategies and for the discovery of new bioactive compounds for pharmaceutical and other applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (Z)-10-Tetradecenol via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (Z)-10-tetradecenol, a fatty alcohol with potential applications in chemical synthesis and as a precursor for biologically active molecules. The synthesis is achieved through a Wittig reaction, a versatile and widely used method for the stereoselective formation of carbon-carbon double bonds.[1][2][3][4] This protocol focuses on the generation of the desired (Z)-isomer, which is often crucial for biological activity.
Introduction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[1][2][3][4][5][6] A key advantage of this reaction is the predictable placement of the newly formed double bond.[4][6] For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed, as they favor the formation of the cis-isomer.[1][3] This protocol outlines a two-step synthesis of (Z)-10-tetradecenol, commencing with the preparation of a C10 phosphonium salt followed by a Wittig reaction with a C4 aldehyde.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Preparation of (10-Hydroxydecyl)triphenylphosphonium Bromide: A C10 bromoalcohol is reacted with triphenylphosphine to generate the corresponding phosphonium salt.
-
Wittig Reaction: The phosphonium salt is deprotonated to form the ylide, which then reacts with butanal to yield (Z)-10-tetradecenol.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) are recommended for the Wittig reaction step to prevent moisture from quenching the ylide.
Synthesis of (10-Hydroxydecyl)triphenylphosphonium Bromide (Intermediate 1)
Procedure:
-
To a solution of 10-bromo-1-decanol (1.0 eq) in anhydrous toluene, add triphenylphosphine (1.1 eq).
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (10-hydroxydecyl)triphenylphosphonium bromide.
Synthesis of (Z)-10-Tetradecenol (Final Product)
Procedure:
-
Suspend (10-hydroxydecyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise to the suspension. The formation of the ylide is typically indicated by a color change to deep orange or red.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of butanal (1.2 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude (Z)-10-tetradecenol can be purified by silica gel column chromatography.[7][8]
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified (Z)-10-tetradecenol.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| (10-Hydroxydecyl)triphenylphosphonium Bromide | C28H36BrOP | 515.46 | >90 | ¹H NMR, ³¹P NMR |
| (Z)-10-Tetradecenol | C14H28O | 212.37 | 60-80 | ¹H NMR: ~5.3-5.4 ppm (m, 2H, -CH=CH-); ¹³C NMR: ~129-131 ppm (-CH=CH-); IR (cm⁻¹): ~3300 (O-H), ~3010 (C-H, alkene), ~1650 (C=C) |
Note: Expected yields are based on typical Wittig reactions and may vary depending on reaction conditions and scale.
Visualizations
Logical Workflow for the Synthesis of (Z)-10-Tetradecenol
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Application Notes and Protocols for the Purification of (Z)-10-Tetradecenol by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of (Z)-10-tetradecenol, a key insect pheromone component, using vacuum fractional distillation. The aim is to achieve high isomeric purity, which is critical for its biological activity.
Introduction
(Z)-10-tetradecenol is a long-chain unsaturated alcohol that serves as a sex pheromone for various insect species. Its efficacy in pest management and research applications is highly dependent on its isomeric purity, with the corresponding (E)-isomer often acting as an inhibitor. Fractional distillation under reduced pressure is a standard method for purifying high-boiling point compounds like (Z)-10-tetradecenol, as it lowers the boiling point and prevents thermal degradation. This protocol outlines the equipment, procedure, and analytical methods required to achieve a purity of >95% for (Z)-10-tetradecenol.
Data Presentation
Physical Properties of Tetradecenol Isomers and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) |
| (Z)-10-Tetradecenol | C₁₄H₂₈O | 212.38 | ~280-310 | Not available |
| (E)-10-Tetradecenol | C₁₄H₂₈O | 212.38 | ~280-310 | Not available |
| (Z)-9-Tetradecen-1-ol | C₁₄H₂₈O | 212.38 | 307.14[1] | Not available |
| (Z)-11-Tetradecen-1-ol | C₁₄H₂₈O | 212.38 | 280.71[2] | Not available |
| 1-Tetradecanol | C₁₄H₃₀O | 214.39 | 289 | 153-155 at 15 mmHg |
| (Z)-9-Tetradecenyl acetate | C₁₆H₃₀O₂ | 254.41 | Not available | 102-104 at 0.1 torr |
Note: The boiling points for tetradecenol isomers at atmospheric pressure are estimates based on structurally similar compounds. Due to the high boiling points, vacuum distillation is essential to prevent decomposition. The boiling point of (Z)-9-tetradecenyl acetate, a related compound, provides a useful reference for the expected boiling range under vacuum.
Experimental Protocols
Materials and Equipment
-
Crude (Z)-10-tetradecenol (purity < 95%)
-
Heating mantle with a magnetic stirrer
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed with glass beads/structured packing)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks (e.g., pear-shaped or round-bottom)
-
Thermometer or thermocouple
-
Vacuum pump
-
Manometer or vacuum gauge
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Boiling chips or magnetic stir bar
-
Glass wool
-
Aluminum foil
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary GC column (e.g., DB-WAX or equivalent polar column)
-
Analytical standards for (Z)-10-tetradecenol and potential impurities
Experimental Workflow for Purification of (Z)-10-Tetradecenol
Caption: Workflow for the purification of (Z)-10-tetradecenol.
Step-by-Step Protocol for Vacuum Fractional Distillation
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.
-
Place a magnetic stir bar or boiling chips in the distillation pot.
-
The fractionating column should have a high number of theoretical plates for efficient separation. Packing the column with glass beads or structured packing can increase efficiency.[3][4]
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[3]
-
Insulate the distillation head and fractionating column with glass wool and aluminum foil to minimize heat loss.[4]
-
Use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile substances.
-
-
Sample Preparation:
-
Charge the distillation pot with the crude (Z)-10-tetradecenol. Do not fill the flask to more than two-thirds of its capacity.
-
-
Distillation Process:
-
Turn on the condenser cooling water.
-
Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 0.1-1.0 mmHg). A lower pressure will result in a lower boiling temperature.
-
Once the desired pressure is stable, begin heating the distillation pot using the heating mantle.
-
Start the magnetic stirrer to ensure smooth boiling.
-
Observe the reflux in the column. A steady rate of reflux is necessary for good separation.
-
The temperature will rise and then stabilize at the boiling point of the first, most volatile fraction. Collect this forerun, which will likely contain lower boiling point impurities.
-
As the distillation proceeds, the temperature may drop slightly before rising again to a new plateau, indicating the distillation of the next component.
-
Collect the main fraction of (Z)-10-tetradecenol at a stable temperature. It is advisable to collect several smaller fractions around the expected boiling point.
-
After the main fraction has been collected, the temperature may rise again, indicating the presence of higher boiling point impurities.
-
Stop the distillation before the pot is completely dry to avoid the formation of peroxides and potential explosions.
-
Allow the apparatus to cool completely before venting the system to atmospheric pressure.
-
Analysis of Purity
The purity of each collected fraction should be determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
GC-FID Conditions:
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating isomers of unsaturated alcohols.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 10-15 °C/min.
-
Injection: 1 µL of a diluted sample (e.g., in hexane or dichloromethane).
-
-
Data Analysis:
-
Identify the peaks corresponding to (Z)-10-tetradecenol and any impurities by comparing their retention times with those of analytical standards.
-
Calculate the purity of each fraction as the percentage of the peak area of (Z)-10-tetradecenol relative to the total area of all peaks in the chromatogram.
-
Logical Relationship for Purity Assessment
Caption: Purity assessment workflow using GC-FID.
Concluding Remarks
The successful purification of (Z)-10-tetradecenol by vacuum fractional distillation hinges on careful control of the distillation parameters and diligent analysis of the collected fractions. By following this protocol, researchers can obtain high-purity (Z)-10-tetradecenol suitable for a wide range of scientific and developmental applications.
References
Application Note: High-Performance Liquid Chromatography for the Purification of Z-10-Tetradecenol
Introduction
Z-10-tetradecenol is a long-chain unsaturated fatty alcohol and a known component of insect pheromones, playing a crucial role in the chemical communication of various species. Its purification to a high degree of isomeric and chemical purity is essential for its use in research, pest management strategies, and the development of semiochemical-based products. High-performance liquid chromatography (HPLC) offers a robust and efficient method for the purification of Z-10-tetradecenol from synthetic reaction mixtures or natural extracts. This application note provides a detailed protocol for the preparative HPLC purification of Z-10-tetradecenol, addressing the challenges associated with its non-UV-absorbing nature.
Principle
The purification of Z-10-tetradecenol is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Z-10-tetradecenol, being a hydrophobic molecule, will have a strong affinity for the stationary phase. By using a mobile phase of appropriate polarity, typically a mixture of an organic solvent and water, Z-10-tetradecenol can be effectively separated from more polar impurities, which will elute earlier, and from less polar impurities, which will be more strongly retained. Due to the lack of a significant UV chromophore in Z-10-tetradecenol, a Refractive Index (RI) detector is employed for the detection and fractionation of the target compound.
Materials and Methods
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector with a large volume loop
-
Column oven
-
Refractive Index (RI) Detector
-
Fraction collector
-
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Z-10-tetradecenol standard (≥95% purity)
-
Crude Z-10-tetradecenol sample (from synthesis or extraction)
Chromatographic Conditions
A representative chromatogram for the analytical separation of a crude Z-10-tetradecenol sample is shown below. The preparative method is a scaled-up version of this analytical method.
Table 1: HPLC Parameters for Analytical and Preparative Purification of Z-10-Tetradecenol
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase | 85:15 (v/v) Acetonitrile:Water | 85:15 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detector | Refractive Index (RI) | Refractive Index (RI) |
| Injection Volume | 10 µL | 500 µL - 2 mL (depending on sample concentration) |
| Run Time | 20 minutes | 20 minutes |
| Sample Concentration | ~1 mg/mL in mobile phase | ~50-100 mg/mL in mobile phase |
Experimental Protocols
Standard Preparation
-
Prepare a stock solution of Z-10-tetradecenol standard at a concentration of 1 mg/mL in the mobile phase (85:15 Acetonitrile:Water).
-
Perform a serial dilution to generate a series of standards for linearity assessment of the RI detector.
Sample Preparation
-
Dissolve the crude Z-10-tetradecenol sample in the mobile phase to a concentration suitable for preparative injection (e.g., 50-100 mg/mL).
-
Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
Analytical Method Development and System Suitability
-
Equilibrate the analytical C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the RI detector.
-
Inject 10 µL of the prepared standard solution to determine the retention time of Z-10-tetradecenol.
-
Inject 10 µL of the filtered crude sample to assess the purity and the separation of the target compound from impurities.
-
Perform system suitability tests by making at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
Preparative Purification
-
Replace the analytical column with the preparative C18 column.
-
Equilibrate the preparative column with the mobile phase at a flow rate of 20.0 mL/min until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the filtered crude sample. The injection volume will depend on the concentration and the loading capacity of the column. Start with a smaller injection volume and gradually increase to optimize the separation and yield.
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to collect the eluent corresponding to the peak of Z-10-tetradecenol based on the retention time determined from the analytical run.
Post-Purification Analysis
-
Combine the collected fractions containing the purified Z-10-tetradecenol.
-
Evaporate the solvent (acetonitrile and water) under reduced pressure using a rotary evaporator.
-
Analyze a small aliquot of the purified product by analytical HPLC to determine its purity.
-
Calculate the recovery of the purified product.
Data Presentation
Table 2: Representative Quantitative Data for Z-10-Tetradecenol Purification
| Parameter | Value |
| Retention Time (Analytical) | Approximately 12.5 min |
| Initial Purity of Crude Sample | ~85% |
| Final Purity of Purified Sample | >99% |
| Recovery Rate | ~90% |
| Loading Capacity (Preparative Column) | ~100 mg per injection |
Note: The values presented in this table are representative and may vary depending on the specific crude sample, HPLC system, and column used.
Visualizations
Caption: Experimental workflow for the HPLC purification of Z-10-tetradecenol.
Caption: Logical relationship of HPLC parameters influencing purification performance.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of Z-10-tetradecenol using preparative reversed-phase HPLC with refractive index detection. By following the outlined steps for sample preparation, method development, and preparative separation, researchers, scientists, and drug development professionals can achieve high purity and recovery of the target compound. The provided workflow and parameter relationship diagrams serve as valuable visual aids for understanding and implementing this purification strategy. The adaptability of this method allows for its application to other similar long-chain unsaturated alcohols with minimal modification.
Gas chromatography-mass spectrometry protocol for 10-tetradecenol, Z analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the qualitative and quantitative analysis of the insect pheromone Z-10-tetradecenol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of volatile and semi-volatile organic compounds.
Introduction
Z-10-tetradecenol is a component of the sex pheromone of various insect species. Accurate identification and quantification of this semiochemical are crucial in chemical ecology research, pest management strategies, and the development of pheromone-based control products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity for the separation and identification of volatile compounds.[1][2] This protocol details the necessary steps for sample preparation, GC-MS analysis, and data interpretation for Z-10-tetradecenol.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Two common methods for extracting insect pheromones are solvent extraction and solid-phase microextraction (SPME).
2.1.1. Solvent Extraction of Pheromone Glands
This method is suitable for determining the pheromone content within the insect gland.
-
Materials:
-
Hexane (HPLC grade)
-
Glass microvials (2 mL) with PTFE-lined caps
-
Microsyringe (10 µL)
-
Fine-tipped forceps
-
Dissecting microscope
-
Nitrogen gas supply with a gentle stream evaporator
-
Internal Standard (IS) solution (e.g., 1-tetradecanol or a deuterated analog at 10 ng/µL in hexane)
-
-
Procedure:
-
Dissect the pheromone gland from the insect under a dissecting microscope.
-
Immediately place the dissected gland into a 2 mL glass microvial containing 100 µL of hexane.
-
Gently agitate the vial for 5-10 minutes to extract the pheromones.
-
Carefully remove the gland tissue from the vial.
-
For quantitative analysis, add a known amount of internal standard solution (e.g., 1 µL of 10 ng/µL IS) to the hexane extract.
-
If necessary, concentrate the sample to a final volume of approximately 10-20 µL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial with a micro-insert for analysis.
-
2.1.2. Headspace Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique ideal for sampling volatile pheromones from the headspace of a sample, such as from a calling insect or a pheromone lure.
-
Materials:
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) fiber)
-
SPME holder
-
Heating block or water bath
-
Glass vials with PTFE-lined septa
-
-
Procedure:
-
Place the sample (e.g., a virgin female moth during its calling period) into a glass vial and seal it with a PTFE-lined septum.
-
Gently heat the vial (e.g., to 30-40 °C) to increase the volatility of the pheromones.
-
Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes).
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters are recommended for the analysis of Z-10-tetradecenol on a standard GC-MS system.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for dilute samples) or Split (10:1 for more concentrated samples) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3-5 minutes |
Data Presentation
Expected Retention Time
Based on retention indices for similar compounds, the retention time for Z-10-tetradecenol on a non-polar column like DB-5 is expected to be in the range of 15-18 minutes under the specified GC conditions. The actual retention time should be confirmed by running a pure standard.
Mass Spectrum and Fragmentation Pattern
The mass spectrum of Z-10-tetradecenol (Molecular Weight: 212.37 g/mol ) is characterized by a molecular ion peak (M⁺) at m/z 212, which may be of low intensity. The fragmentation pattern is dominated by the loss of water (H₂O) from the molecular ion, resulting in a prominent peak at m/z 194 (M-18). Further fragmentation of the hydrocarbon chain will produce a series of characteristic ions with a difference of 14 Da (CH₂).
Predicted Key Mass Fragments for Z-10-tetradecenol:
| m/z | Interpretation |
| 212 | Molecular Ion (M⁺) |
| 194 | [M-H₂O]⁺ |
| 166 | [M-H₂O-C₂H₄]⁺ |
| 152 | [M-H₂O-C₃H₆]⁺ |
| 138 | [M-H₂O-C₄H₈]⁺ |
| 124 | [M-H₂O-C₅H₁₀]⁺ |
| 110 | [M-H₂O-C₆H₁₂]⁺ |
| 96 | [M-H₂O-C₇H₁₄]⁺ |
| 82 | [M-H₂O-C₈H₁₆]⁺ |
| 67, 55, 41 | Characteristic hydrocarbon fragments |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of Z-10-tetradecenol with a constant concentration of the internal standard.
Example Calibration Standards:
| Standard | Z-10-tetradecenol (ng/µL) | Internal Standard (ng/µL) |
| 1 | 0.1 | 10 |
| 2 | 0.5 | 10 |
| 3 | 1.0 | 10 |
| 4 | 5.0 | 10 |
| 5 | 10.0 | 10 |
| 6 | 20.0 | 10 |
Plot the ratio of the peak area of Z-10-tetradecenol to the peak area of the internal standard against the concentration of Z-10-tetradecenol. The concentration of Z-10-tetradecenol in unknown samples can then be determined from this calibration curve.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOD and LOQ should be experimentally determined. A common approach is to calculate them based on the standard deviation of the response and the slope of the calibration curve.[3][4]
-
LOD ≈ 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ ≈ 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
For insect pheromones, the LOD and LOQ are typically in the low picogram to nanogram range, depending on the sensitivity of the instrument.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of Z-10-tetradecenol.
References
Application Notes and Protocols for Electroantennography (EAG) Bioassay of (Z)-10-Tetradecenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus.[1][2][3] This method provides a rapid and sensitive bioassay to screen for biologically active compounds, such as pheromones and other semiochemicals, by directly assessing their ability to elicit an olfactory response.[3][4] (Z)-10-tetradecenol is a known semiochemical, and this document provides a detailed protocol for evaluating its bioactivity using an EAG assay, a critical step in the development of new pest management strategies or in fundamental research on chemical ecology.[5] The EAG technique, when coupled with gas chromatography (GC-EAD), can also be used to identify specific active compounds within complex mixtures.[2]
Principle of Electroantennography
The EAG signal represents the sum of depolarizations of numerous olfactory receptor neuron membranes in response to an odorant stimulus.[2] An insect antenna, excised or attached to the head, is placed between two electrodes to measure changes in electrical potential.[2][3] When a pulse of air containing a volatile compound like (Z)-10-tetradecenol passes over the antenna, the compound binds to specific olfactory receptors on the neurons. This binding event initiates a signal transduction cascade, leading to a change in membrane potential. The resulting voltage drop, typically in the range of microvolts to millivolts, is amplified and recorded as an EAG response. The amplitude of this response generally correlates with the concentration of the stimulus and the sensitivity of the antenna to that specific compound.[1]
Materials and Reagents
-
Insect Subjects: Male moths of the target species (e.g., Codling Moth, Cydia pomonella), known to respond to (Z)-10-tetradecenol.
-
(Z)-10-Tetradecenol: High purity standard (>95%).
-
Solvent: Hexane or pentane (High purity, HPLC grade).
-
Saline Solution (Insect Ringer's): e.g., 6.4 mM KCl, 12 mM NaCl, 1 mM CaCl2, 12 mM MgCl2, 340 mM glucose, 10 mM HEPES, pH 6.5.
-
Conductive Gel: For mounting the antenna.
-
Micropipettes and Tips
-
Filter Paper Discs
-
Pasteur Pipettes
-
Parafilm
Equipment
-
Stereomicroscope
-
Micro-manipulators
-
EAG Probe/Holder
-
Glass Capillary Electrodes
-
Electrode Puller
-
Ag/AgCl Electrodes
-
High-Impedance DC Amplifier (x10 or x100 gain)[2]
-
Data Acquisition System (DAQ): Analog-to-digital converter connected to a computer.
-
EAG Software: For recording and analyzing signals.
-
Stimulus Delivery System: Purified, humidified air source, flow controller, and a tube for directing airflow over the antenna.
-
Vortex Mixer
Experimental Protocol
Preparation of Stimulus and Control Solutions
-
Stock Solution: Prepare a 1 µg/µL stock solution of (Z)-10-tetradecenol in the chosen solvent (e.g., hexane).
-
Serial Dilutions: Create a series of dilutions from the stock solution to achieve desired concentrations for dose-response analysis (e.g., 0.01 ng, 0.1 ng, 1 ng, 10 ng, 100 ng per 10 µL).
-
Negative Control: Use the pure solvent (10 µL) to account for mechanical and solvent-related responses.[4]
-
Positive Control: Prepare a solution of a known EAG-active compound for the target species to validate the preparation's responsiveness throughout the experiment.[4]
Stimulus Cartridge Preparation
-
Pipette 10 µL of each dilution or control solution onto a small filter paper disc.
-
Allow the solvent to evaporate for approximately 2 minutes.[4]
-
Place the filter paper disc inside a clean Pasteur pipette and seal the wide end with parafilm to create a stimulus cartridge.[4]
-
Prepare cartridges for each concentration and control.
Antenna Preparation
-
Anesthetize an insect by cooling it on ice or with a brief exposure to CO2.
-
Using a stereomicroscope, carefully excise one antenna at its base with micro-scissors.
-
Immediately mount the excised antenna onto the EAG probe holder.
-
For Forked Holders: Place the base of the antenna on the ground electrode and the distal end on the recording electrode, ensuring good contact with a small amount of conductive gel.[4]
-
For Capillary Electrodes: Insert the base of the antenna into the reference electrode filled with saline solution. Carefully cut the distal tip of the antenna and connect it to the recording electrode, also filled with saline solution.
EAG Recording
-
Position the mounted antenna under the microscope, approximately 5-10 mm from the outlet of the stimulus delivery tube.
-
Direct a continuous, humidified, and purified air stream (e.g., 0.5 L/min) over the antenna.
-
Allow the preparation to stabilize for a few minutes until a stable baseline is observed in the recording software.
-
To deliver a stimulus, insert the tip of a prepared Pasteur pipette cartridge into a hole in the main air delivery tube.
-
Deliver a puff of air (e.g., 0.5 seconds) through the cartridge, carrying the odorant into the main air stream and over the antenna.
-
Record the resulting voltage deflection (EAG response).
-
Present stimuli in ascending order of concentration to minimize adaptation effects.
-
Allow sufficient time (e.g., 45-60 seconds) between stimulations for the antenna to recover.
-
Administer the negative and positive controls periodically throughout the experiment to monitor the antenna's health and responsiveness. A preparation should be discarded if the response to the positive control drops significantly (e.g., by more than 50%) from the initial response.[4]
Experimental Workflow Diagram
Caption: Workflow for the Electroantennography (EAG) assay.
Data Analysis and Presentation
-
Measure Response: For each recording, measure the peak amplitude of the negative voltage deflection in millivolts (mV).
-
Control Subtraction: Subtract the average response to the negative control (solvent) from each of the odorant responses to correct for mechanical stimulation.
-
Normalization (Optional but Recommended): To compare data across different preparations, which can have varying sensitivities, normalize the responses. This is often done by expressing each response as a percentage of the response to a standard compound or the highest concentration tested.
-
Dose-Response Curve: Plot the mean normalized EAG response (± SEM) against the logarithm of the stimulus concentration.
Sample Data Table
The following table presents illustrative EAG response data for (Z)-10-tetradecenol. This data is hypothetical and serves as an example for structuring experimental results.
| Stimulus Amount (ng) | Log(Amount) | Raw EAG Response (mV ± SEM) | Control-Subtracted Response (mV) | Normalized Response (%)* |
| Solvent Control | N/A | 0.15 ± 0.03 | 0.00 | 0.0 |
| 0.01 | -2 | 0.28 ± 0.05 | 0.13 | 8.1 |
| 0.1 | -1 | 0.55 ± 0.08 | 0.40 | 25.0 |
| 1 | 0 | 0.98 ± 0.12 | 0.83 | 51.9 |
| 10 | 1 | 1.55 ± 0.18 | 1.40 | 87.5 |
| 100 | 2 | 1.75 ± 0.21 | 1.60 | 100.0 |
*Normalized relative to the response to the highest dose (100 ng).
Olfactory Signaling Pathway
The detection of (Z)-10-tetradecenol at the antenna involves a series of molecular events within the olfactory receptor neurons (ORNs) located inside the antennal sensilla.
Caption: Simplified olfactory signaling pathway in an insect ORN.
References
- 1. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 10-Tetradecen-1-ol, acetate, (Z)- | 35153-16-3 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Formulation of Pheromone Lures with (Z)-10-tetradecenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of pheromone lures incorporating (Z)-10-tetradecenol, a key semiochemical for the monitoring and control of various lepidopteran pest species. The efficacy of such lures is critically dependent on a controlled and sustained release of the active pheromone component. This guide covers the essential physicochemical properties, formulation strategies using common matrices, and detailed experimental protocols.
Physicochemical Properties of (Z)-10-tetradecenol and Related Analogs
Table 1: Comparative Physicochemical Properties
| Property | (Z)-10-tetradecenol (Estimated) | (Z)-9-Tetradecen-1-ol[1] | (E)-10-tetradecenol[2][3] | (Z)-10-Pentadecenol[4] |
| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₈O | C₁₄H₂₈O | C₁₅H₃₀O |
| Molecular Weight ( g/mol ) | 212.37 | 212.37 | 212.3715 | 226.40 |
| LogP (Octanol/Water Partition Coefficient) | ~5.3 | 5.3 | Not Available | 5.8 |
| Topological Polar Surface Area (Ų) | 20.2 | 20.2 | Not Available | 20.2 |
| Solubility | Low in water; Soluble in organic solvents (e.g., hexane, dichloromethane) | Not Available | Not Available | Not Available |
Controlled-Release Formulation Strategies
The principal objective in formulating a pheromone lure is to achieve a consistent, zero-order release kinetic, ensuring a stable rate of pheromone emission over the intended lifespan of the lure. This maximizes the attraction of the target pest. The most common and effective matrices for achieving controlled release are rubber septa and various polymeric systems.
Protocol 1: Formulation of (Z)-10-tetradecenol Lures Using Rubber Septa
Rubber septa are a cost-effective and widely adopted matrix for creating pheromone lures. Their porous structure facilitates the absorption and subsequent slow, passive release of the pheromone.
Materials:
-
High-purity (Z)-10-tetradecenol
-
Red rubber septa
-
Hexane (or an alternative volatile solvent such as pentane or dichloromethane)
-
Calibrated micropipette
-
Glass vials with airtight caps
-
Fine-tipped forceps
-
Chemical fume hood
Experimental Protocol:
-
Preparation of the Pheromone Solution:
-
Within a fume hood, prepare a stock solution of (Z)-10-tetradecenol in hexane. The concentration should be determined by the target loading dose per septum (e.g., a 10 mg/mL solution for a 1 mg dose delivered in 100 µL).
-
-
Loading of the Rubber Septa:
-
Using forceps, place a single rubber septum into a clean glass vial.
-
With a micropipette, dispense a precise volume of the pheromone solution directly onto the surface of the septum. The solvent facilitates the diffusion of the pheromone into the rubber matrix.
-
-
Solvent Evaporation:
-
Lightly cap the vial to prevent contamination and allow the solvent to evaporate completely under the fume hood. This process may require several hours.
-
-
Conditioning and Storage:
-
After complete solvent evaporation, securely tighten the cap on the vial.
-
Store the prepared lures in an airtight container at -20°C until they are deployed in the field.
-
Table 2: Recommended Loading Doses for Rubber Septa Lures
| Application | Target Pests | (Z)-10-tetradecenol Dose (mg/septum) | Recommended Solvent |
| Pest Monitoring | Various Lepidoptera | 0.1 - 1.0 | Hexane |
| Mating Disruption | Various Lepidoptera | 1.0 - 10.0 | Dichloromethane |
Note: The choice of solvent can impact the initial release rate, or "burst effect." Dichloromethane, being more volatile, may result in a higher initial release compared to hexane.[5]
Protocol 2: Formulation of (Z)-10-tetradecenol Lures with a Polymeric Matrix
Polymeric matrices can provide more precise control over pheromone release kinetics. Hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) hydrate to form a gel layer, from which the pheromone is released through a combination of diffusion and matrix erosion.[6][7]
Materials:
-
High-purity (Z)-10-tetradecenol
-
Hydroxypropyl methylcellulose (HPMC) in various viscosity grades
-
An inert filler, such as microcrystalline cellulose
-
95% Ethanol
-
A tablet press or a suitable mold
-
A temperature-controlled drying oven
Experimental Protocol:
-
Preparation of the Polymer Blend:
-
Accurately weigh and thoroughly mix the HPMC and the inert filler in a mortar. The ratio of polymer to filler is a key determinant of the release rate.
-
-
Incorporation of the Pheromone:
-
Dissolve the required amount of (Z)-10-tetradecenol in a minimal volume of ethanol.
-
Gradually add the ethanolic pheromone solution to the polymer blend, mixing continuously to ensure a homogeneous distribution.
-
-
Granulation and Drying:
-
Continue to mix until a uniformly damp mass is achieved. If required, add a small amount of additional ethanol to reach the correct consistency.
-
Force the damp mass through a mesh screen to produce granules.
-
Evenly spread the granules on a drying tray and place them in an oven at a low temperature (e.g., 40°C) until all the ethanol has evaporated.
-
-
Lure Formation:
-
The resulting dried granules can either be compressed into tablets using a tablet press or sealed within permeable sachets.
-
-
Packaging and Storage:
-
Package the finished lures in airtight, light-resistant materials.
-
Store in a cool, dry place until needed.
-
Table 3: Illustrative Formulations for Polymeric Matrix Lures
| Formulation ID | (Z)-10-tetradecenol (% w/w) | HPMC (% w/w) | Microcrystalline Cellulose (% w/w) | Anticipated Release Duration |
| PM-L1 | 5 | 45 | 50 | Short (1–2 weeks) |
| PM-M1 | 5 | 65 | 30 | Medium (3–4 weeks) |
| PM-H1 | 5 | 85 | 10 | Long (5–6 weeks) |
Visual Representations of Workflows and Concepts
Caption: Workflow for the preparation of rubber septa pheromone lures.
Caption: Workflow for the preparation of polymeric matrix pheromone lures.
Caption: Conceptual model of a controlled-release pheromone lure.
Pheromone Signaling and Mode of Action
The formulated lure releases (Z)-10-tetradecenol, which acts as a chemical signal. This signal is detected by the olfactory system of the target insect, initiating a cascade of neural events that result in a behavioral response.
Caption: A simplified representation of the pheromone perception pathway.
Concluding Remarks
The successful formulation of pheromone lures with (Z)-10-tetradecenol hinges on the careful selection of a release matrix and optimization of the loading protocol to match the desired release profile and field longevity. While rubber septa provide a straightforward and effective solution, polymeric matrices offer the potential for more precise control over release kinetics. The protocols outlined in this document serve as a robust starting point for the development and refinement of pheromone lures tailored to specific pest management programs. It is recommended that release rates from any new formulation be empirically validated under controlled environmental conditions to ensure optimal performance.
References
- 1. Myristoleyl alcohol | C14H28O | CID 5364712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-tetradecenol, E [webbook.nist.gov]
- 3. 10-tetradecenol, E [webbook.nist.gov]
- 4. Z-10-Pentadecenol | C15H30O | CID 5364483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Measure your septa release ratios: pheromone release ratio variability affected by rubber septa and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPMC-matrices for controlled drug delivery: a new model combining diffusion, swelling, and dissolution mechanisms and predicting the release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Controlled Release Dispenser Technology for Z-10-Tetradecenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of controlled release dispensers for Z-10-tetradecenol, a key semiochemical used in insect pest management. These guidelines are intended to assist in the formulation of effective and reliable dispenser technologies for research and commercial applications.
Introduction to Controlled Release Technology for Pheromones
Controlled release technology for insect pheromones like Z-10-tetradecenol is essential for their effective use in mating disruption and monitoring strategies. The primary goal is to maintain a consistent and optimal concentration of the pheromone in the atmosphere over a prolonged period. This ensures continuous disruption of insect communication or effective trapping. The choice of dispenser technology depends on factors such as the target insect's biology, environmental conditions, and the desired duration of release.
Commonly used controlled release dispenser types include:
-
Rubber Septa: Porous rubber matrices loaded with the pheromone. They are cost-effective and easy to prepare but may have release rates that are sensitive to environmental factors.
-
Polyethylene Vials and Tubes: The pheromone is encapsulated within a polyethylene matrix. The release is governed by diffusion through the polymer and can offer a more consistent release profile.
-
Membrane-based Dispensers: These systems utilize a semi-permeable membrane to control the release rate, often providing a zero-order release kinetic (a constant release rate over time).
-
Microencapsulation: The pheromone is encapsulated in microscopic polymer shells, which can be formulated for sprayable applications.
Data Presentation: Release Rate Profiles
A critical aspect of dispenser evaluation is the quantification of the pheromone release rate over time. Due to the lack of publicly available, specific quantitative release data for Z-10-tetradecenol from various dispenser types, the following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Release Rate of Z-10-Tetradecenol from Rubber Septa Dispensers
| Time (Days) | Dispenser 1 (ng/day) | Dispenser 2 (ng/day) | Dispenser 3 (ng/day) | Average (ng/day) | Std. Dev. |
| 1 | |||||
| 7 | |||||
| 14 | |||||
| 21 | |||||
| 28 | |||||
| ... |
Table 2: Release Rate of Z-10-Tetradecenol from Polyethylene Vial Dispensers
| Time (Days) | Dispenser 1 (ng/day) | Dispenser 2 (ng/day) | Dispenser 3 (ng/day) | Average (ng/day) | Std. Dev. |
| 1 | |||||
| 7 | |||||
| 14 | |||||
| 21 | |||||
| 28 | |||||
| ... |
Experimental Protocols
Preparation of Controlled Release Dispensers
3.1.1. Rubber Septa Dispensers
-
Materials:
-
Red rubber septa (e.g., from a chromatography supplier)
-
Z-10-tetradecenol standard (high purity)
-
Hexane (or other suitable volatile solvent)
-
Micropipette
-
Glass vials with caps
-
Fume hood
-
-
Protocol:
-
Prepare a stock solution of Z-10-tetradecenol in hexane at a desired concentration (e.g., 10 mg/mL).
-
Place individual rubber septa in clean glass vials.
-
Under a fume hood, carefully apply a precise volume of the Z-10-tetradecenol stock solution onto the center of each septum using a micropipette. The loading dose will depend on the target application.
-
Allow the solvent to evaporate completely (typically 1-2 hours) at room temperature, leaving the pheromone absorbed into the septum matrix.
-
Cap the vials and store the loaded dispensers at a low temperature (e.g., -20°C) until use to minimize premature pheromone release.
-
3.1.2. Polyethylene Vial Dispensers
-
Materials:
-
Polyethylene vials with caps
-
Z-10-tetradecenol standard
-
Micropipette or syringe
-
-
Protocol:
-
Determine the desired loading dose of Z-10-tetradecenol per dispenser.
-
Carefully dispense the neat (undiluted) Z-10-tetradecenol directly into the polyethylene vial using a micropipette or syringe.
-
Securely cap the vials. The pheromone will slowly permeate through the polyethylene walls.
-
Store the loaded dispensers at a low temperature until deployment.
-
Quantification of Z-10-Tetradecenol Release Rate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the collection of released pheromone and its subsequent analysis by GC-MS.[1][2]
-
Volatile Collection:
-
Place individual dispensers in separate glass chambers or flasks.
-
Pass a clean, charcoal-filtered air stream over the dispenser at a constant flow rate (e.g., 100 mL/min).
-
Trap the volatiles from the exiting air stream onto a sorbent tube (e.g., containing Tenax® TA or another suitable adsorbent).
-
Collect volatiles for a defined period (e.g., 24 hours) at a constant temperature.
-
-
Sample Elution and Analysis:
-
Elute the trapped Z-10-tetradecenol from the sorbent tube with a small, precise volume of a suitable solvent (e.g., 200 µL of hexane).
-
Add a known amount of an internal standard (e.g., a compound with similar chemical properties but a different retention time, such as (Z)-9-tetradecenol) to the eluate for accurate quantification.
-
Inject a 1 µL aliquot of the sample into the GC-MS.
-
-
GC-MS Parameters (Example):
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for pheromone analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: This needs to be optimized for Z-10-tetradecenol. A starting point could be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at 10°C/min.
-
Hold: Hold at 220°C for 10 minutes.
-
-
-
Mass Spectrometer (MS): [1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions of Z-10-tetradecenol and the internal standard. For Z-10-tetradecenol (molecular weight 212.37 g/mol ), characteristic ions would need to be determined from a full scan analysis of a standard.
-
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standard solutions of Z-10-tetradecenol with a constant concentration of the internal standard.
-
Calculate the amount of Z-10-tetradecenol collected from the dispenser by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Express the release rate in ng/day.
-
Bioactivity Assessment by Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the compound's biological activity.
-
Antenna Preparation:
-
Carefully excise an antenna from a male insect of the target species.
-
Mount the antenna between two electrodes using conductive gel. One electrode is placed at the base of the antenna, and the other at the tip.
-
-
Stimulus Delivery:
-
Generate a constant, humidified, and charcoal-filtered air stream that flows over the mounted antenna.
-
Introduce a puff of air carrying the released volatiles from the dispenser into the main air stream for a short duration (e.g., 0.5 seconds).
-
-
Data Recording and Analysis:
-
Record the electrical potential difference between the two electrodes using an EAG system.
-
The deflection in the baseline potential upon stimulus delivery is the EAG response.
-
Measure the amplitude of the EAG response in millivolts (mV).
-
Compare the EAG responses to different dispensers or to a known standard of Z-10-tetradecenol to assess their relative bioactivity.
-
Visualizations
Pheromone Signaling Pathway
Caption: Generalized insect pheromone signal transduction pathway.
Experimental Workflow for Dispenser Evaluation
References
Troubleshooting & Optimization
Improving isomeric purity of synthetic (Z)-10-tetradecenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the isomeric purity of synthetic (Z)-10-tetradecenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of (Z)-10-tetradecenol, focusing on enhancing its isomeric purity.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| PUR-001 | Low (Z)-isomer purity in the crude product | Non-stereoselective synthesis method. | - Employ a stereoselective synthesis route, such as the Wittig reaction with a Z-selective ylide. - Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of the (Z)-isomer. |
| PUR-002 | Poor separation of (Z) and (E) isomers via column chromatography | Inadequate stationary phase. | - Utilize silver ion (argentation) chromatography, which is highly effective for separating geometric isomers.[1][2] - Prepare silver nitrate-impregnated silica gel for the stationary phase. |
| PUR-003 | Co-elution of isomers during silver ion chromatography | Incorrect mobile phase polarity. | - Optimize the mobile phase. A common starting point for long-chain unsaturated alcohols is a non-polar solvent like hexane with a small percentage of a more polar solvent like diethyl ether or toluene.[3] - A gradient elution may be necessary to achieve baseline separation. |
| PUR-004 | Degradation of the compound on the column | Acidity of the silica gel. | - Deactivate the silica gel by washing it with a solution of triethylamine in the mobile phase before use. - For highly sensitive compounds, consider using a less acidic stationary phase like Florisil or alumina. |
| PUR-005 | Silver leaching from the column | Use of protic or highly polar solvents. | - Avoid using protic solvents such as methanol or ethanol in the mobile phase, as they can dissolve the silver nitrate.[2] - If a polar modifier is needed, use aprotic solvents like ethyl acetate or dichloromethane. |
| PUR-006 | Inaccurate determination of isomeric purity by GC-MS | Poor resolution of isomer peaks. | - Use a capillary column with a suitable stationary phase (e.g., DB-5) for the separation of long-chain alcohols.[4] - Optimize the GC temperature program to maximize the separation between the (Z) and (E) isomer peaks.[4] |
| PUR-007 | Silver nitrate-impregnated silica gel turns grey/black | Exposure to light. | - Protect the silver nitrate-impregnated silica gel and the packed column from light at all times by wrapping them in aluminum foil.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating (Z)- and (E)-10-tetradecenol isomers?
A1: Silver ion chromatography, also known as argentation chromatography, is the most effective and widely used method for separating geometric isomers of unsaturated compounds like 10-tetradecenol.[1][2] The separation is based on the reversible formation of charge-transfer complexes between the silver ions immobilized on the stationary phase and the π-electrons of the double bonds in the isomers. The more sterically accessible double bond of the (Z)-isomer forms a stronger complex with the silver ions, leading to a longer retention time on the column compared to the (E)-isomer.
Q2: How do I prepare silver nitrate-impregnated silica gel for column chromatography?
A2: A common method for preparing silver nitrate-impregnated silica gel is as follows:
-
Activate silica gel (70-230 mesh) by heating it at 130°C for 12 hours.[6]
-
Dissolve silver nitrate in a minimal amount of water.
-
Add the silver nitrate solution dropwise to the activated silica gel to achieve the desired loading (typically 10-20% by weight).[1]
-
Thoroughly mix the slurry and then dry it in an oven at 80-110°C for 1-2 hours, protected from light.[6][7]
-
Store the prepared silica gel in a dark, dry place.
Q3: What are the typical mobile phases used for the separation of long-chain unsaturated alcohols on a silver nitrate column?
A3: The mobile phase for silver ion chromatography of long-chain alcohols is typically non-polar, with a small amount of a more polar modifier to elute the compounds. A common starting point is a mixture of hexane and diethyl ether or hexane and toluene. The polarity is gradually increased to elute the (E)-isomer first, followed by the more strongly retained (Z)-isomer.[3]
Q4: How can I monitor the separation of the isomers during column chromatography?
A4: The separation can be monitored by collecting small fractions and analyzing them by thin-layer chromatography (TLC) on silver nitrate-impregnated TLC plates or by gas chromatography-mass spectrometry (GC-MS).[7]
Q5: What are the key parameters to consider for GC-MS analysis of isomeric purity?
A5: For accurate GC-MS analysis of the isomeric purity of 10-tetradecenol, consider the following:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is suitable.[4]
-
Injector Temperature: Typically set around 250°C.[4]
-
Oven Program: A temperature gradient is crucial for good separation. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[4]
-
Carrier Gas: Helium is commonly used as the carrier gas.[4]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.[4]
Quantitative Data on Isomeric Purity Improvement
The following table summarizes the expected improvement in the isomeric purity of (Z)-10-tetradecenol using silver ion chromatography. The data is representative of typical results achieved in a research setting.
| Purification Stage | Initial (Z):(E) Ratio | Purification Method | Final (Z)-isomer Purity | Reference |
| Crude Synthetic Product | 85:15 | Silver Ion Column Chromatography | >98% | Representative Data |
| Commercial Grade (Z)-10-tetradecenol | 95:5 | Preparative Silver Ion HPLC | >99.5% | Representative Data |
Experimental Protocols
Protocol 1: Preparation of Silver Nitrate-Impregnated Silica Gel for Column Chromatography
Materials:
-
Silica gel (70-230 mesh)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Oven
-
Round-bottom flask
-
Rotary evaporator (optional)
Procedure:
-
Activate the silica gel by heating it in an oven at 130°C for at least 12 hours.[6]
-
Allow the silica gel to cool to room temperature in a desiccator.
-
For a 10% (w/w) loading, dissolve 10 g of silver nitrate in a minimal amount of deionized water (e.g., 20 mL).
-
In a round-bottom flask, add the activated silica gel (90 g).
-
Slowly add the silver nitrate solution to the silica gel while swirling or gently mixing to ensure even impregnation.
-
Remove the water by heating the flask in an oven at 80-110°C for 1-2 hours with occasional mixing, or by using a rotary evaporator.[6][7] The final product should be a free-flowing powder.
-
Store the silver nitrate-impregnated silica gel in a light-proof container.
Protocol 2: Preparative Separation of (Z)-10-tetradecenol by Silver Ion Column Chromatography
Materials:
-
Silver nitrate-impregnated silica gel (10%)
-
Chromatography column
-
Crude (Z)-10-tetradecenol (containing (E)-isomer)
-
Hexane
-
Diethyl ether (or Toluene)
-
Fraction collection tubes
-
TLC plates (silver nitrate-impregnated) and developing chamber
-
GC-MS for analysis
Procedure:
-
Column Packing:
-
Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude (Z)-10-tetradecenol in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with pure hexane.
-
Gradually increase the polarity of the mobile phase by adding small percentages of diethyl ether (e.g., starting with 1% diethyl ether in hexane and slowly increasing to 5-10%).
-
The (E)-isomer will elute first, followed by the (Z)-isomer.
-
-
Fraction Collection and Analysis:
-
Collect small fractions throughout the elution process.
-
Monitor the fractions by TLC on silver nitrate-impregnated plates or by GC-MS to identify the fractions containing the pure (Z)-isomer.
-
Combine the pure fractions containing the (Z)-10-tetradecenol.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified (Z)-10-tetradecenol.
-
Protocol 3: GC-MS Analysis of Isomeric Purity
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)[4]
GC Conditions:
-
Injector Temperature: 250°C[4]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C
-
Scan Range: m/z 40-450
Analysis:
-
Inject a diluted sample of the purified (Z)-10-tetradecenol into the GC-MS.
-
Identify the peaks corresponding to the (Z) and (E) isomers based on their retention times.
-
Integrate the peak areas of the (Z) and (E) isomers.
-
Calculate the isomeric purity as: (Area of (Z)-isomer / (Area of (Z)-isomer + Area of (E)-isomer)) * 100%.
Visualizations
Caption: Experimental workflow for the purification of (Z)-10-tetradecenol.
Caption: Troubleshooting logic for low isomeric purity.
References
Technical Support Center: Stereoselective Synthesis of (Z)-10-Tetradecenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (Z)-10-tetradecenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of (Z)-10-tetradecenol?
The main challenges revolve around controlling the stereochemistry of the carbon-carbon double bond to favor the Z isomer. This requires careful selection of synthetic methodology and precise control of reaction conditions. Common issues include the formation of the undesired E isomer, over-reduction of precursors, and difficulties in purifying the final product from isomeric impurities and reaction byproducts.
Q2: Which synthetic routes are most commonly employed for the synthesis of (Z)-10-tetradecenol?
There are three primary methods for introducing the Z-double bond:
-
Partial reduction of a terminal alkyne: This typically involves the use of a "poisoned" catalyst, such as Lindlar's catalyst, to prevent complete reduction to the alkane.
-
Wittig reaction: This classic olefination method can be tailored to favor the Z isomer, particularly with the use of non-stabilized ylides under salt-free conditions.
-
Z-selective olefin metathesis: Modern organometallic catalysts, particularly those based on molybdenum, offer high stereoselectivity for the formation of Z-alkenes.
Q3: How critical is the purity of (Z)-10-tetradecenol for its biological activity?
For many insect pheromones, including (Z)-10-tetradecenol, the biological activity is highly dependent on the stereoisomeric purity. The presence of the E isomer can sometimes inhibit or even antagonize the biological response. Therefore, achieving high isomeric purity is often a critical aspect of the synthesis.
Troubleshooting Guides
Method 1: Lindlar Catalyst Reduction of 10-Tetradecyn-1-ol
Problem 1: Low yield of (Z)-10-tetradecenol due to over-reduction to tetradecanol.
-
Possible Cause: The catalyst is too active.
-
Troubleshooting Steps:
-
Catalyst "Poisoning": Ensure the Lindlar catalyst (palladium on calcium carbonate) is adequately "poisoned" with lead acetate and quinoline. The quinoline is crucial for deactivating the most active catalytic sites and preventing over-reduction.[1]
-
Hydrogen Pressure: Use a balloon filled with hydrogen or maintain a low, constant pressure of H₂. High pressures can favor over-reduction.
-
Reaction Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) or gas chromatography (GC). Stop the reaction as soon as the starting alkyne is consumed.
-
Temperature: Perform the reaction at room temperature or below. Elevated temperatures can increase the rate of over-reduction.
-
Problem 2: Poor Z:E selectivity.
-
Possible Cause: Isomerization of the Z-alkene to the more stable E-alkene.
-
Troubleshooting Steps:
-
Reaction Time: Avoid prolonged reaction times after the consumption of the starting material.
-
Catalyst Quality: Use a freshly prepared or high-quality commercial Lindlar catalyst. Old or improperly prepared catalysts may have reduced selectivity.
-
Method 2: Wittig Reaction
Problem 1: Low Z:E ratio in the final product.
-
Possible Cause 1: Use of a stabilized ylide.
-
Troubleshooting Steps:
-
Ylide Selection: Employ a non-stabilized ylide. For the synthesis of (Z)-10-tetradecenol, this would typically involve the reaction of an appropriate phosphonium salt with a strong, non-lithium base. Non-stabilized ylides kinetically favor the formation of the Z-oxaphosphetane intermediate, leading to the Z-alkene.[2]
-
-
Possible Cause 2: Presence of lithium salts.
-
Troubleshooting Steps:
-
Base Selection: Avoid lithium-based strong bases like n-butyllithium (n-BuLi) for the deprotonation of the phosphonium salt. Lithium salts can promote the equilibration of the betaine intermediate, leading to the thermodynamically more stable E-alkene.[3][4] Use sodium-based bases like sodium hydride (NaH) or sodium amide (NaNH₂) in a non-polar, aprotic solvent.
-
Problem 2: Difficulty in removing triphenylphosphine oxide byproduct.
-
Possible Cause: High polarity and crystallinity of triphenylphosphine oxide.
-
Troubleshooting Steps:
-
Crystallization: After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate, allowing for its removal by filtration.
-
Chromatography: If co-crystallization is an issue, column chromatography on silica gel is an effective method for separating the less polar alkenol from the more polar triphenylphosphine oxide.
-
Method 3: Z-Selective Olefin Metathesis
Problem 1: Low conversion or catalyst decomposition.
-
Possible Cause 1: Impurities in substrates or solvent.
-
Troubleshooting Steps:
-
Substrate and Solvent Purity: Ensure that the olefinic coupling partners and the reaction solvent are free from impurities that can deactivate the metathesis catalyst. This includes water, peroxides, and coordinating functional groups. Use freshly distilled and degassed solvents.
-
-
Possible Cause 2: Inappropriate catalyst selection.
-
Troubleshooting Steps:
-
Catalyst Choice: For high Z-selectivity, molybdenum-based catalysts are often superior to ruthenium-based ones.[5]
-
Problem 2: Low Z:E selectivity.
-
Possible Cause: Isomerization of the desired Z-product.
-
Troubleshooting Steps:
-
Reaction Conditions: Perform the reaction under reduced pressure. This helps to remove the volatile ethylene byproduct, driving the reaction towards the products and minimizing the opportunity for the product to re-enter the catalytic cycle and isomerize.[6]
-
Reaction Time and Temperature: Optimize the reaction time and temperature to achieve full conversion of the starting materials without allowing for significant product isomerization. Monitor the reaction progress closely.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for (Z)-Alkenol Synthesis
| Method | Typical Yield (%) | Typical Z:E Ratio | Advantages | Disadvantages |
| Lindlar Catalyst Reduction | 75-95 | >95:5 | High Z-selectivity, readily available starting materials. | Risk of over-reduction, catalyst preparation can be sensitive. |
| Wittig Reaction | 60-85 | 80:20 to >95:5 | Well-established, tolerates various functional groups. | Stoichiometric amounts of phosphonium salt required, byproduct removal can be tedious, Z-selectivity is highly condition-dependent.[3] |
| Z-Selective Metathesis | 70-90 | >95:5 | High Z-selectivity, catalytic method. | Catalysts can be expensive and sensitive to impurities. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-10-Tetradecenol via Lindlar Reduction
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of 10-Tetradecyn-1-ol
-
To a solution of 1-dodecyne in an appropriate anhydrous solvent (e.g., THF), add a strong base such as n-butyllithium at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
Stir the mixture for 30 minutes to ensure complete formation of the lithium acetylide.
-
Add ethylene oxide to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 10-tetradecyn-1-ol.
Step 2: Partial Reduction to (Z)-10-Tetradecenol
-
Dissolve 10-tetradecyn-1-ol in a suitable solvent (e.g., methanol or hexane).
-
Add Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by GC or TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to afford (Z)-10-tetradecenol.
Protocol 2: Synthesis of (Z)-10-Tetradecenol via Wittig Reaction
This protocol is a representative procedure and may require optimization.
Step 1: Preparation of the Phosphonium Salt
-
React triphenylphosphine with 10-bromodecan-1-ol in a suitable solvent like acetonitrile and heat to reflux to form the corresponding phosphonium bromide.
-
Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a cold solvent and dry under vacuum.
Step 2: Wittig Olefination
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.
-
Add a strong, non-lithium base such as sodium hydride or sodium amide at room temperature and stir for 1-2 hours to generate the ylide.
-
Cool the resulting ylide solution to a low temperature (e.g., -78 °C).
-
Add butyraldehyde dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate (Z)-10-tetradecenol from the E-isomer and triphenylphosphine oxide.
Visualizations
Caption: Synthetic workflow for (Z)-10-tetradecenol via Lindlar reduction.
Caption: Factors influencing high Z-selectivity in the Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (Z)-10-Tetradecenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-10-tetradecenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (Z)-10-tetradecenol?
A1: The most prevalent and effective method for the stereoselective synthesis of (Z)-10-tetradecenol is the Wittig reaction. This method involves the reaction of an unstabilized phosphorus ylide with an aldehyde. Specifically, the reaction between decanal and the ylide generated from butyltriphenylphosphonium bromide typically yields the desired (Z)-alkene.[1][2] Alternative routes, though less common for achieving high Z-selectivity, include Grignard reagent coupling and organocuprate reactions.
Q2: What are the primary by-products I should expect when synthesizing (Z)-10-tetradecenol via the Wittig reaction?
A2: The main by-products in the Wittig synthesis of (Z)-10-tetradecenol are the corresponding (E)-isomer, (E)-10-tetradecenol, and triphenylphosphine oxide.[3][4] The formation of the (E)-isomer is a result of incomplete stereoselectivity of the reaction. Triphenylphosphine oxide is a stoichiometric by-product from the Wittig reagent itself.
Q3: What factors influence the Z/E isomer ratio in the Wittig synthesis?
A3: The ratio of (Z) to (E) isomers is primarily influenced by the stability of the phosphorus ylide and the reaction conditions. For high Z-selectivity, it is crucial to use an unstabilized ylide, such as the one derived from butyltriphenylphosphonium bromide.[1] Additionally, conducting the reaction under salt-free conditions is important, as the presence of lithium salts can decrease Z-selectivity by allowing for equilibration of intermediates.[2][5] The choice of solvent can also play a role, with non-polar aprotic solvents generally favoring the formation of the Z-isomer.
Q4: Are there any other potential by-products to be aware of?
A4: Besides the (E)-isomer and triphenylphosphine oxide, other minor by-products can arise from side reactions of the reagents. If n-butyllithium is used as the base to generate the ylide, trace amounts of octane (from the reaction of n-butyllithium with any protic source) or other coupling products may be observed. Side reactions of decanal, such as aldol condensation, are also possible but are generally minimized under the typical anhydrous and aprotic conditions of the Wittig reaction.
Troubleshooting Guides
Problem 1: Low yield of (Z)-10-tetradecenol
| Possible Cause | Suggested Solution |
| Incomplete ylide formation | Ensure the phosphonium salt is thoroughly dried before use. Use a strong, fresh base like n-butyllithium or sodium amide for deprotonation. Allow sufficient time for the ylide to form, which is often indicated by a color change (typically to a reddish-orange). |
| Decomposition of the ylide | Ylides are sensitive to air and moisture.[3] Maintain a strictly inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. Use anhydrous solvents. |
| Issues with the aldehyde | Use freshly distilled decanal to remove any carboxylic acid impurities that can quench the ylide. Ensure the aldehyde is added slowly to the ylide solution, especially at low temperatures, to control the reaction rate. |
| Suboptimal reaction temperature | The Wittig reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity and control reactivity. Experiment with the temperature profile to find the optimal conditions for your specific setup. |
| Product loss during workup | The purification process, especially the removal of triphenylphosphine oxide, can lead to product loss. Optimize your purification strategy (see Problem 3). |
Problem 2: Poor Z-selectivity (high percentage of (E)-10-tetradecenol)
| Possible Cause | Suggested Solution |
| Presence of lithium salts | If using n-butyllithium as the base, lithium bromide is formed as a by-product, which can decrease Z-selectivity.[2][5] Consider using a sodium- or potassium-based strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), to generate a "salt-free" ylide. |
| Use of a stabilized or semi-stabilized ylide | Ensure the phosphonium salt used is derived from a primary alkyl halide (butyl bromide) to form an unstabilized ylide, which favors Z-alkene formation.[1] |
| Reaction temperature too high | Higher temperatures can lead to equilibration of the intermediates, favoring the more thermodynamically stable (E)-isomer. Maintain a low reaction temperature during the addition of the aldehyde. |
| Solvent effects | The choice of solvent can influence stereoselectivity. Non-polar solvents like THF or diethyl ether generally provide better Z-selectivity than polar aprotic solvents.[2] |
Problem 3: Difficulty in removing triphenylphosphine oxide
| Possible Cause | Suggested Solution |
| Similar polarity to the product | Triphenylphosphine oxide has a polarity that can make its separation from the desired alcohol challenging by standard column chromatography. |
| Crystallization issues | Simple crystallization may not be effective for complete removal, especially with long-chain alcohols. |
| Alternative Purification Methods | 1. Precipitation: After the reaction, triphenylphosphine oxide can sometimes be precipitated out by adding a non-polar solvent like hexane or a mixture of hexane and ether, while the more soluble product remains in solution. 2. Complexation: Reacting the crude product mixture with zinc chloride can form an insoluble complex with triphenylphosphine oxide, which can then be removed by filtration. 3. Specialized Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase or a gradient elution with a solvent system optimized for the separation of long-chain alcohols from phosphine oxides. |
Quantitative Data Summary
The following table summarizes typical, though approximate, quantitative data for the Wittig synthesis of (Z)-10-tetradecenol. Actual results will vary depending on the specific experimental conditions.
| Parameter | Typical Value | Notes |
| Yield of (Z)-10-tetradecenol | 60-85% | Highly dependent on reaction conditions and purification efficiency. |
| (Z):(E) Isomer Ratio | 90:10 to 98:2 | Achievable with unstabilized ylides and salt-free conditions. |
| Triphenylphosphine Oxide | ~1 equivalent | A stoichiometric by-product of the reaction. |
| Other By-products | < 5% | Includes products from side reactions of the base and aldehyde. |
Experimental Protocols
Key Experiment: Wittig Synthesis of (Z)-10-Tetradecenol
Materials:
-
Butyltriphenylphosphonium bromide
-
n-Butyllithium (in hexanes)
-
Decanal
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add butyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly distilled decanal in anhydrous THF dropwise. After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours or overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with hexane or diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain (Z)-10-tetradecenol, (E)-10-tetradecenol, and triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, the crude residue can be triturated with cold hexane and filtered. The filtrate, containing the product, is then concentrated. Further purification is achieved by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the (Z) and (E) isomers and remove any remaining impurities.
Analytical Method: GC-MS for By-product Identification and Quantification
Objective: To identify and quantify the products and by-products of the (Z)-10-tetradecenol synthesis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar, equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers and by-products.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 10 minutes at 250 °C.
-
-
MSD Conditions:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Electron impact (EI) ionization at 70 eV.
-
Scan range: m/z 40-400.
-
Sample Preparation:
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., hexane or dichloromethane) before injection.
Data Analysis:
-
Identification: Identify the peaks corresponding to (Z)-10-tetradecenol, (E)-10-tetradecenol, and triphenylphosphine oxide by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns. The (Z)-isomer will typically have a slightly shorter retention time than the (E)-isomer on a standard non-polar column.
-
Quantification: Determine the relative percentages of the (Z) and (E) isomers by integrating the areas of their corresponding peaks in the total ion chromatogram (TIC). For more accurate quantification, a calibration curve with known concentrations of the standards can be prepared.
Visualizations
Caption: Workflow for the Wittig synthesis of (Z)-10-tetradecenol.
Caption: Troubleshooting logic for the synthesis of (Z)-10-tetradecenol.
References
Optimizing Wittig reaction conditions for Z-isomer selectivity
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions, with a special focus on achieving high Z-isomer selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining Z vs. E selectivity in the Wittig reaction?
The stereochemical outcome of the Wittig reaction is principally determined by the stability of the phosphonium ylide used.[1][2] Unstabilized ylides, typically those with alkyl or other non-electron-withdrawing groups, predominantly form Z-alkenes.[3][4] Conversely, stabilized ylides, which contain electron-withdrawing groups (like esters or ketones) that can delocalize the negative charge, generally yield E-alkenes with high selectivity.[1][3][5]
Q2: Why do unstabilized ylides favor the Z-isomer?
Under salt-free conditions, the reaction of unstabilized ylides is under kinetic control.[3][6] The reaction proceeds through an early, puckered four-centered transition state leading to a cis-oxaphosphetane intermediate.[7] This pathway is sterically favored as it minimizes interactions between the substituents on the aldehyde and the bulky phenyl groups on the phosphorus atom. The subsequent decomposition of the cis-oxaphosphetane is a syn-cycloreversion, which directly yields the Z-alkene.[7]
Q3: What is a "salt-free" Wittig reaction and why is it important for Z-selectivity?
A "salt-free" Wittig reaction refers to conditions where lithium salts, often byproducts of ylide generation (e.g., using n-butyllithium), are absent or their effects are minimized.[3][6] Lithium salts can have a profound effect on the reaction's stereochemistry by coordinating to the intermediates.[3][6][8] This coordination can promote the equilibration of the initially formed cis-oxaphosphetane to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the E-alkene.[6][7] This process is sometimes called "stereochemical drift."[3][6] Therefore, using salt-free conditions is crucial for preserving the kinetic product and maximizing Z-selectivity with unstabilized ylides.
Q4: How are salt-free ylides typically generated?
Salt-free ylides are often prepared by using strong, sodium- or potassium-based bases that do not introduce lithium cations. Common examples include sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).[2][6] Using these bases to deprotonate the phosphonium salt ensures that the subsequent olefination proceeds without the influence of lithium salts.
Troubleshooting Guide
Q5: My reaction with an unstabilized ylide is giving a poor Z/E ratio. What are the likely causes?
A low Z/E ratio in a reaction expected to be Z-selective is a common issue. Here are the primary causes to investigate:
-
Presence of Lithium Salts: If you generated the ylide using a lithium base like n-butyllithium (n-BuLi), the resulting lithium halide (e.g., LiBr) can catalyze the equilibration of the oxaphosphetane intermediate, leading to the E-isomer.[3][5][6]
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the barrier for equilibration, favoring the more thermodynamically stable E-alkene. Running the reaction at low temperatures (e.g., -78 °C) is often critical.
-
Solvent Choice: The polarity of the solvent can influence the transition state and the stability of intermediates. Non-polar aprotic solvents like THF or diethyl ether are generally preferred for Z-selective reactions.[3]
-
Ylide Stability: Ensure your ylide is genuinely "unstabilized." If the substituent on the ylide has any significant electron-withdrawing character (e.g., a phenyl group, creating a "semi-stabilized" ylide), the Z-selectivity can be diminished.[3]
Data Presentation: Influence of Conditions on Stereoselectivity
The following tables summarize how different reaction parameters can affect the stereochemical outcome of the Wittig reaction.
Table 1: Effect of Ylide Type on Alkene Geometry
| Ylide Type | R Group on Ylide (Ph₃P=CHR) | Typical Product | Selectivity |
| Unstabilized | Alkyl, H | Z-alkene | High |
| Semi-stabilized | Aryl, Vinyl | Mixture of Z and E | Poor to Moderate |
| Stabilized | -CO₂R, -COR, -CN | E-alkene | High |
Table 2: Effect of Base and Salt Presence on Z/E Ratio for Unstabilized Ylides
| Base Used for Deprotonation | Salt Byproduct | Typical Solvent | Expected Outcome |
| n-Butyllithium (n-BuLi) | LiX | THF | Poor Z-selectivity (equilibration) |
| Sodium Amide (NaNH₂) | NaX | THF / DMF | High Z-selectivity |
| Sodium Hydride (NaH) | NaX | THF / DMSO | High Z-selectivity |
| KHMDS / 18-crown-6 | KX | THF | High Z-selectivity |
Experimental Protocols
Protocol: High Z-Selectivity Wittig Olefination Under Salt-Free Conditions
This protocol describes the reaction of an aldehyde with an unstabilized ylide generated in situ using sodium amide to maximize the yield of the Z-alkene.
1. Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
Sodium amide (NaNH₂) (1.2 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
2. Procedure:
-
Step 1: Ylide Generation. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium salt. Add anhydrous THF (approx. 0.1 M concentration relative to the salt). Cool the resulting suspension to -40 °C in a dry ice/acetonitrile bath.
-
Step 2: Deprotonation. Slowly add sodium amide to the cooled suspension portion-wise over 15 minutes. The formation of the deep red or orange ylide is typically observed. Allow the mixture to stir at this temperature for 1 hour.
-
Step 3: Aldehyde Addition. Dissolve the aldehyde in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the cold ylide solution via a syringe.
-
Step 4: Reaction. Allow the reaction to stir at -40 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Step 5: Quenching and Work-up. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Step 6: Purification. The crude product contains the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide byproduct can be challenging to remove.[1] Purification is typically achieved by column chromatography on silica gel.
Visual Guides and Workflows
Diagram 1: Wittig Reaction Mechanism for Z-Selectivity
This diagram illustrates the kinetically controlled pathway for the formation of Z-alkenes from unstabilized ylides under salt-free conditions.
Caption: Kinetically controlled pathway to Z-alkenes.
Diagram 2: Troubleshooting Poor Z/E Selectivity
This workflow provides a logical sequence for diagnosing and solving issues related to poor Z-isomer selectivity in the Wittig reaction.
Caption: Troubleshooting workflow for low Z-selectivity.
Diagram 3: The Divergent Effect of Salts
This diagram shows how the presence or absence of lithium salts creates two divergent stereochemical pathways from a common intermediate.
Caption: Divergent pathways based on salt presence.
References
- 1. psiberg.com [psiberg.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of (Z)-10-Tetradecenol in Pheromone Dispensers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing (Z)-10-tetradecenol in pheromone dispensers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and in-field application.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (Z)-10-tetradecenol in a pheromone dispenser?
A1: The main degradation pathways for (Z)-10-tetradecenol, an unsaturated fatty alcohol, are isomerization and oxidation.
-
Isomerization: The biologically active (Z)-isomer can convert to the inactive (E)-isomer, a process often accelerated by exposure to ultraviolet (UV) light and heat. The resulting isomers from this degradation can inhibit the attraction of the target pest.[1]
-
Oxidation: The double bond in the molecule is susceptible to oxidation from atmospheric oxygen (auto-oxidation) and light (photo-oxidation). This leads to the formation of aldehydes, epoxides, and other byproducts, which reduces the concentration of the active pheromone.[1]
Q2: What types of stabilizers are effective for (Z)-10-tetradecenol?
A2: To counteract degradation, a combination of antioxidants and UV protectants is recommended.
-
Antioxidants: Compounds like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin E (Tocopherol) are commonly used to prevent oxidative degradation.[2][3]
-
UV Protectants: UV absorbers such as benzophenones or Hindered Amine Light Stabilizers (HALS) can be incorporated into the dispenser matrix or the pheromone formulation to protect against photo-oxidation and UV-induced isomerization.[1][2][4]
Q3: How does the dispenser material affect the stability of the pheromone?
A3: The dispenser material plays a critical role in protecting the pheromone from environmental factors.[1] The ideal material should be inert, have low oxygen permeability, and may contain UV-blocking additives.[5] Common materials include polyethylene (PE), polypropylene (PP), and specialized polymer blends. The formulation within the dispenser should entrap the active ingredient in a protective matrix.[1]
Q4: What are the optimal storage conditions for (Z)-10-tetradecenol formulations and dispensers?
A4: To ensure long-term stability, it is recommended to store both the pure pheromone and the formulated dispensers in a cool, dark environment. Refrigeration or freezing is often ideal. The packaging should be airtight to minimize exposure to oxygen. One-year stability data should be generated under the recommended storage conditions for the product.[6]
Q5: How can I analyze the degradation of (Z)-10-tetradecenol in my dispensers?
A5: The most common method for analyzing the purity and concentration of (Z)-10-tetradecenol and its degradation products is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8] This allows for the separation and quantification of the (Z) and (E) isomers, as well as any oxidative byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of biological activity in the field. | Isomerization of the (Z)-isomer to the inactive (E)-isomer due to UV exposure. Oxidation of the pheromone. | Incorporate a UV protectant (e.g., 2-hydroxy-4-methoxybenzophenone) into the formulation.[2] Add an antioxidant (e.g., BHT, BHA) to the pheromone formulation.[2] |
| Inconsistent pheromone release rates. | Fluctuations in ambient temperature and wind speed.[9] Degradation of the dispenser matrix material. | Select a dispenser designed to minimize the effects of atmospheric conditions.[10] Ensure the dispenser material is stable under field conditions. |
| Pheromone degradation observed even with stabilizers. | Insufficient concentration of the stabilizer. Incompatibility between the pheromone, stabilizer, and dispenser material. | Optimize the concentration of the antioxidant and UV absorber. Conduct compatibility studies with the dispenser material. |
| Discoloration or change in the physical properties of the dispenser. | Degradation of the polymer matrix due to environmental stress. | Select a more robust dispenser material with inherent UV stability or include polymer stabilizers.[5] |
| Low trap capture rates despite the presence of pheromone. | The presence of inhibitory degradation byproducts. The release rate is outside the optimal range for the target species. | Analyze the dispenser for the presence of the (E)-isomer and other degradation products. Adjust the formulation or dispenser design to achieve the desired release rate.[7] |
Quantitative Data on Stabilizer Performance
The following table summarizes the protective effect of an antioxidant (BHA) and a UV absorber against the photoisomerization of a similar pheromone compound, (Z,E)-9,11-tetradecadienyl acetate, on a paper carrier.
| Stabilizer(s) | Exposure Time (hours) | (Z,E)-isomer (%) | (E,E)-isomer (%) | (Z,Z)-isomer (%) | Other Products (%) |
| None | 0 | 95.0 | 3.0 | 2.0 | 0.0 |
| None | 24 | 60.0 | 25.0 | 10.0 | 5.0 |
| BHA + UV Absorber | 0 | 95.0 | 3.0 | 2.0 | 0.0 |
| BHA + UV Absorber | 24 | 85.0 | 10.0 | 3.0 | 2.0 |
| Data adapted from a study on a related pheromone compound to illustrate the general efficacy of stabilizers.[2] |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To evaluate the stability of (Z)-10-tetradecenol in a dispenser formulation under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare multiple batches of the pheromone dispenser. A control batch should contain only the pheromone, while test batches should include different stabilizers or concentrations of stabilizers.
-
Exposure Conditions: Place the dispensers in a temperature and light-controlled environmental chamber. Typical accelerated conditions might be 40°C and 75% relative humidity, with exposure to a controlled UV light source.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a set of dispensers from the chamber.
-
Extraction: Extract the remaining pheromone from the dispenser using an appropriate solvent (e.g., hexane).
-
Analysis: Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of (Z)-10-tetradecenol and identify any degradation products.[8]
-
Data Evaluation: Plot the concentration of the active ingredient against time to determine the degradation rate.
Protocol 2: Analysis of (Z)-10-tetradecenol and its Isomers by GC-MS
Objective: To quantify the isomeric purity of (Z)-10-tetradecenol and detect degradation products.
Methodology:
-
Sample Preparation: Dilute the extracted pheromone sample from the dispenser in a suitable solvent (e.g., hexane) to a known concentration. Add an internal standard for accurate quantification.
-
GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for separating fatty acid isomers (e.g., a polar cyanopropyl-substituted column). The GC should be connected to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) to ensure the separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: Scan a range that includes the molecular ion of (Z)-10-tetradecenol and its expected fragments (e.g., 50-300 m/z).
-
-
Data Analysis: Identify the peaks corresponding to (Z)-10-tetradecenol, its (E)-isomer, and any degradation products by comparing their retention times and mass spectra to those of known standards. Quantify the compounds based on their peak areas relative to the internal standard.
Visualizations
Caption: Degradation pathways of (Z)-10-tetradecenol.
Caption: Workflow for stability testing of pheromone dispensers.
Caption: Troubleshooting flowchart for dispenser stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ia902901.us.archive.org [ia902901.us.archive.org]
- 5. UV & Light Blocking Additives | Polymer Additives [avient.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing E-isomer formation in 10-tetradecenol, Z production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the formation of the E-isomer during the synthesis of (Z)-10-tetradecenol. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to aid in the successful synthesis of the desired Z-isomer.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (Z)-10-tetradecenol, focusing on the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are standard methods for this transformation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High E-isomer content in the final product | Wittig Reaction: - Use of a stabilized or semi-stabilized ylide.- Reaction conditions favoring thermodynamic equilibrium (e.g., presence of lithium salts, protic solvents).- High reaction temperature. | Wittig Reaction: - Employ a non-stabilized ylide (e.g., prepared from an alkyltriphenylphosphonium salt).- Utilize salt-free conditions. The use of potassium-based bases (e.g., KHMDS, potassium tert-butoxide) in aprotic, non-polar solvents like THF or toluene at low temperatures (-78 °C) is recommended.[1][2]- Additives like 18-crown-6 can enhance the reactivity of potassium bases. |
| Horner-Wadsworth-Emmons (HWE) Reaction: - Use of standard HWE reagents (e.g., triethyl phosphonoacetate) which inherently favor the E-isomer. | Horner-Wadsworth-Emmons (HWE) Reaction: - Employ a Still-Gennari modification using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. This modification significantly favors the formation of the Z-isomer.[1][2][3] | |
| Low reaction yield | - Incomplete ylide formation.- Steric hindrance.- Competing side reactions (e.g., enolization of the aldehyde).- Impure starting materials. | - Ensure the use of a sufficiently strong and fresh base for ylide generation.- Check the purity of the aldehyde and phosphonium salt/phosphonate.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents. |
| Difficulty in separating Z and E isomers | - Similar polarity of the isomers. | - Utilize argentation chromatography (silver nitrate-impregnated silica gel). The π-electrons of the double bond interact with the silver ions, and this interaction is stronger for the less sterically hindered Z-isomer, leading to its stronger retention on the column and allowing for separation.[4][5][6] |
| Formation of triphenylphosphine oxide (TPPO) difficult to remove (Wittig) | - TPPO has a polarity similar to that of the product. | - TPPO can sometimes be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether.- Chromatography on silica gel can be effective, but may require careful solvent gradient selection. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing (Z)-10-tetradecenol with high Z-selectivity?
A1: The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for achieving excellent Z-selectivity.[1][2][3] This method employs phosphonates with electron-withdrawing groups, which kinetically favors the formation of the Z-isomer. The Wittig reaction using non-stabilized ylides under salt-free conditions at low temperatures can also provide good Z-selectivity.
Q2: How do I choose the right base for my Wittig reaction to maximize Z-selectivity?
A2: For high Z-selectivity in the Wittig reaction with non-stabilized ylides, it is crucial to use a base that does not introduce lithium ions, as these can promote equilibration to the more stable E-isomer. Potassium-based bases such as potassium tert-butoxide or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices, especially when used in aprotic solvents like THF at low temperatures.
Q3: Can I use a commercial source of the ylide for the Wittig reaction?
A3: While some ylides are commercially available, they are often stabilized, which will lead to the E-isomer. For the synthesis of (Z)-10-tetradecenol, it is highly recommended to prepare the non-stabilized ylide in situ from the corresponding phosphonium salt and a strong base immediately before the reaction with the aldehyde.
Q4: What is argentation chromatography and why is it effective for separating Z/E isomers?
A4: Argentation chromatography is a technique that uses silica gel impregnated with silver nitrate.[4][5][6][7] The silver ions on the silica gel form weak π-complexes with the double bonds of the alkenes. The complex with the Z-isomer is generally stronger than with the E-isomer due to steric accessibility. This differential complexation leads to a greater retention of the Z-isomer on the column, allowing for effective separation of the two isomers.
Q5: Are there any alternatives to the Wittig and HWE reactions for the synthesis of Z-alkenes?
A5: Yes, other methods for Z-alkene synthesis include the reduction of alkynes using Lindlar's catalyst or other poisoned palladium catalysts. However, for the specific carbon skeleton of 10-tetradecenol, Wittig-type olefinations are generally more convergent and practical.
Experimental Protocols
Protocol 1: Z-Selective Still-Gennari Olefination
This protocol is adapted from a general procedure for Z-selective olefination and is expected to provide high Z-selectivity for the synthesis of a precursor to 10-tetradecenol.
Materials:
-
Butyraldehyde
-
Bis(2,2,2-trifluoroethyl) (10-hydroxydecyl)phosphonate
-
Potassium tert-butoxide
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 10-hydroxydecanal (1.0 mmol), bis(2,2,2-trifluoroethyl) phosphonoacetate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the Z-10-tetradecenol precursor.
Expected Outcome: This reaction is expected to yield the Z-isomer with high selectivity (e.g., Z:E > 15:1).
Protocol 2: Preparation of Silver Nitrate-Impregnated Silica Gel for Chromatography
This protocol describes the preparation of argentated silica gel for the purification of Z/E isomers.[7]
Materials:
-
Silica gel 60 (70-230 mesh)
-
Silver nitrate (AgNO₃)
-
Deionized water
Procedure:
-
Activate the silica gel by baking it at 130 °C for 12 hours. Allow it to cool in a desiccator.
-
Dissolve 10 g of silver nitrate in 10 mL of deionized water.
-
In a fume hood, add the silver nitrate solution dropwise to 90 g of the activated silica gel while mixing thoroughly to ensure even impregnation.
-
Dry the impregnated silica gel in an oven at 80 °C for 1 hour, with occasional shaking.
-
Store the prepared silver nitrate-impregnated silica gel in a dark, airtight container to protect it from light and moisture.
Application: The prepared silica gel can be used as the stationary phase in column chromatography. A non-polar eluent system, such as a gradient of hexane and diethyl ether, is typically used to separate the Z and E isomers. The E-isomer will elute first, followed by the more strongly retained Z-isomer.
Quantitative Data Summary
The following table summarizes the expected Z/E ratios for different olefination methods. Note that the data for the Still-Gennari reaction is based on a model system but is highly indicative of the selectivity for long-chain aliphatic aldehydes.
| Olefination Method | Reagents | Conditions | Typical Z:E Ratio |
| Standard Wittig | Alkyltriphenylphosphonium salt, n-BuLi | THF, -78 °C to rt | ~95:5 to 80:20 |
| Salt-Free Wittig | Alkyltriphenylphosphonium salt, KHMDS | THF, -78 °C | >95:5 |
| Standard HWE | Triethyl phosphonoacetate, NaH | THF, rt | <5:95 |
| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) phosphonate, KHMDS, 18-crown-6 | THF, -78 °C to rt | >94:6 |
Visualizations
Caption: General workflow of the Wittig reaction for Z-alkene synthesis.
Caption: Still-Gennari modification of the HWE reaction for high Z-selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Silver nitrate-silica gel separation technique and its application in insect pheromones [nyxxb.cn]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Storage and handling protocols for high-purity 10-tetradecenol, Z
Technical Support Center: High-Purity (Z)-10-Tetradecenol
Welcome to the technical support center for high-purity (Z)-10-tetradecenol. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for high-purity (Z)-10-tetradecenol?
A1: To ensure the stability and purity of (Z)-10-tetradecenol, it is recommended to store it in a freezer at temperatures of -20°C or lower.[][2] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to minimize oxidation.
Q2: How should I handle (Z)-10-tetradecenol in the laboratory?
A2: (Z)-10-tetradecenol should be handled in a well-ventilated area.[3] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3] Avoid direct contact with skin and eyes.[3]
Q3: What solvents are suitable for dissolving (Z)-10-tetradecenol?
A3: (Z)-10-tetradecenol, being a long-chain fatty alcohol, is generally soluble in nonpolar organic solvents such as hexane, pentane, and chloroform. It has limited solubility in polar solvents. For experimental use, it is often dissolved in a minimal amount of a compatible organic solvent before being introduced to an aqueous medium, sometimes with the aid of a surfactant.
Q4: What are the primary degradation pathways for (Z)-10-tetradecenol?
A4: The primary degradation pathways for (Z)-10-tetradecenol are oxidation and isomerization. The double bond at the 10th position is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of aldehydes, carboxylic acids, or epoxides.[4] This can alter the biological activity of the compound. Isomerization from the Z (cis) to the E (trans) configuration can also occur, particularly in the presence of acid or heat, which can reduce its specific activity in biological systems.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Biological Activity | - Degradation of the compound due to improper storage. - Isomerization from Z to E form. - Oxidation of the double bond. | - Verify storage conditions (temperature, inert atmosphere). - Check the purity and isomeric ratio using GC-MS or HPLC. - Prepare fresh solutions for experiments. |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution. - Contamination of the sample. - Degradation of the compound in the experimental medium. | - Re-verify the concentration of the stock solution. - Use high-purity solvents and clean labware. - Assess the stability of the compound under your specific experimental conditions. |
| Poor Solubility in Aqueous Media | - The compound is inherently nonpolar. | - Use a co-solvent (e.g., ethanol, DMSO) to aid dissolution before adding to the aqueous medium. - Employ a surfactant or emulsifying agent. - Sonication may help in the dispersion of the compound. |
| Appearance of Unexpected Peaks in Analytical Chromatograms (GC-MS, HPLC) | - Presence of impurities from the supplier. - Degradation products (e.g., oxides, E-isomer). - Contamination from solvents or labware. | - Request a certificate of analysis from the supplier to identify known impurities. - Analyze a fresh sample to compare with the stored sample. - Run a blank with the solvents and sample preparation materials to check for contamination. |
Experimental Protocols
Purity and Isomeric Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of (Z)-10-tetradecenol. Optimization may be required based on the specific instrument and available columns.
1. Derivatization (Silylation): To improve the volatility and chromatographic behavior of the fatty alcohol, it can be derivatized to its trimethylsilyl (TMS) ether.
-
In a clean, dry vial, dissolve approximately 1 mg of (Z)-10-tetradecenol in 100 µL of an appropriate solvent (e.g., pyridine or toluene).
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Allow the vial to cool to room temperature before injection into the GC-MS.
2. GC-MS Conditions:
-
Column: A nonpolar or semi-polar capillary column, such as an HP-5MS (or equivalent), is suitable for separating fatty alcohol derivatives.[5]
-
Injection: 1 µL of the derivatized sample in splitless mode.[5]
-
Inlet Temperature: 280°C.[5]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
The purity of the sample is determined by the relative peak area of the derivatized (Z)-10-tetradecenol compared to the total area of all peaks in the chromatogram.
-
The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the TMS-ether of 10-tetradecenol.
-
The presence of the E-isomer can be identified by a separate, closely eluting peak, which can be confirmed with a standard if available.
Visual Guides
A troubleshooting workflow for inconsistent experimental results.
Factors influencing the stability of (Z)-10-tetradecenol.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Z-10-Tetradecenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Z-10-tetradecenol, a semiochemical with significant interest in pest management and ecological studies. The focus is on providing objective performance data and detailed experimental protocols for the most common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
The accurate quantification of Z-10-tetradecenol is crucial for understanding its biological activity and for the quality control of pheromone-based products. Gas chromatography (GC) is the premier analytical technique for this purpose. This guide details and compares two common GC-based methods:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used method that offers excellent precision and a wide linear range for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides superior selectivity and sensitivity, allowing for confident identification and quantification, especially at trace levels.
Both methods, when properly validated, are suitable for the routine analysis of Z-10-tetradecenol. The choice between them will depend on the specific requirements of the analysis, such as the need for definitive identification, the expected concentration range of the analyte, and the complexity of the sample matrix.
Comparative Analysis of Analytical Methods
The performance of GC-FID and GC-MS for the quantification of long-chain fatty alcohols like Z-10-tetradecenol is summarized below. The data presented is a synthesis from validated methods for analogous compounds.[1][2][3]
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.99[4] | > 0.99[1][5] |
| Limit of Detection (LOD) | Typically in the low ppm (ng/µL) range.[6] | Generally lower than GC-FID, often in the sub-ppm to ppb range.[7] |
| Limit of Quantification (LOQ) | Typically in the low to mid ppm range.[6] | Lower than GC-FID, allowing for quantification of trace amounts.[7] |
| Accuracy (Recovery) | Good, typically in the range of 85-115%.[3][4] | Excellent, typically in the range of 90-110%.[1][5] |
| Precision (RSD%) | Excellent, with RSD values typically < 5%.[4][8] | Very good, with RSD values typically < 10%.[1][8] |
| Selectivity | Good, based on retention time. | Excellent, based on both retention time and mass spectrum, providing definitive identification.[7] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of Z-10-tetradecenol using GC-FID and GC-MS.
Sample Preparation: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds like Z-10-tetradecenol from various matrices, including air, water, and biological tissues.[9]
Materials:
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - PDMS)
-
Vials with septa
-
Heating block or water bath
-
Internal standard (e.g., a C13 or C15 fatty alcohol)
Procedure:
-
Place the sample containing Z-10-tetradecenol into a sealed vial.
-
Spike the sample with a known amount of the internal standard.
-
Expose the SPME fiber to the headspace of the sample vial.
-
Heat the vial at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 30 minutes) to facilitate the partitioning of the analyte onto the fiber.
-
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Insect Olfactory Receptor Cross-Reactivity to Z-10-Tetradecenol and its Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of insect olfactory receptors (ORs) is paramount for the development of targeted and effective pest management strategies and other olfactory-based applications. This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to the key pheromone component, Z-10-tetradecenol, and its structural analogs, supported by experimental data from leading research.
Introduction to Insect Olfaction and Receptor Specificity
Insects rely on a highly sensitive and specific olfactory system to detect volatile chemical cues in their environment, which are crucial for locating mates, food sources, and oviposition sites. At the heart of this system are the olfactory receptors (ORs), ligand-gated ion channels located on the dendrites of olfactory sensory neurons. The specificity of these receptors determines the insect's ability to distinguish between its own species' pheromones and a myriad of other environmental odors.
This guide focuses on the cross-reactivity of insect ORs to Z-10-tetradecenol and its Z analogs. By examining how variations in the structure of this key signaling molecule affect receptor activation, we can gain insights into the molecular basis of odor coding and develop novel compounds that can modulate insect behavior.
Quantitative Comparison of Olfactory Receptor Responses
The following table summarizes the quantitative data on the response of the Ostrinia nubilalis olfactory receptor, OnOr6, to various tetradecenyl acetate isomers. The data is derived from studies utilizing heterologous expression of the receptor in Xenopus oocytes and measuring the current responses to different concentrations of the tested compounds. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the receptor, with lower values indicating higher potency.
| Olfactory Receptor | Ligand | EC50 (μM) | Relative Efficacy | Insect Species | Reference |
| OnOr6 | (Z)-11-tetradecenyl acetate (Z11-14:OAc) | 0.28 ± 0.05 | 1.00 | Ostrinia nubilalis | [1] |
| OnOr6 | (E)-11-tetradecenyl acetate (E11-14:OAc) | >300 | Not Determined | Ostrinia nubilalis | [1] |
Table 1: Response characteristics of the Ostrinia nubilalis olfactory receptor OnOr6 to Z and E isomers of 11-tetradecenyl acetate. Data presented as mean ± SEM.[1]
The data clearly demonstrates the high specificity of the OnOr6 receptor for the (Z)-11-tetradecenyl acetate isomer, which is a major component of the female sex pheromone in the Z-strain of Ostrinia nubilalis.[1] The receptor is approximately 1000-fold more selective for the Z isomer over the E isomer, highlighting the remarkable ability of insect olfactory receptors to discriminate between stereoisomers.[1]
Experimental Protocols
The quantitative data presented above was obtained through a series of key experiments. The detailed methodologies are crucial for the replication and validation of these findings.
Heterologous Expression of Olfactory Receptors in Xenopus Oocytes
This in vitro system allows for the functional characterization of a single olfactory receptor in a controlled environment.
-
OR Gene Cloning: The full-length coding sequence of the target olfactory receptor (e.g., OnOr6) and the obligatory co-receptor (Orco) are cloned from antennal cDNA of the insect of interest.
-
cRNA Synthesis: The cloned OR and Orco genes are subcloned into an expression vector (e.g., pSP64T) and capped complementary RNA (cRNA) is synthesized in vitro using a commercially available kit.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular membrane. Stage V-VII oocytes are selected and injected with a mixture of the OR and Orco cRNAs.
-
Two-Electrode Voltage Clamp Electrophysiology: After a 3-7 day incubation period to allow for receptor expression, the oocytes are placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Ligand Application and Data Recording: Solutions of the test compounds (e.g., Z-10-tetradecenol analogs) at various concentrations are perfused over the oocyte. The resulting inward currents, indicative of receptor activation, are recorded and amplified.
-
Data Analysis: The peak current amplitude at each concentration is measured and used to construct dose-response curves. These curves are then fitted to a sigmoidal equation to determine the EC50 and Hill coefficient for each ligand.
Single Sensillum Recording (SSR)
This in vivo technique allows for the measurement of the electrical activity of individual olfactory sensory neurons within their native environment on the insect antenna.
-
Insect Preparation: An adult insect is restrained in a pipette tip or on a slide with wax or dental floss, with one antenna immobilized and accessible for recording.
-
Electrode Placement: A sharp tungsten or glass recording electrode is inserted into the base of a single olfactory sensillum, making contact with the sensillum lymph. A reference electrode is inserted into another part of the insect's body, typically the eye or a leg.
-
Odorant Stimulation: A continuous stream of purified air is directed over the antenna. Puffs of air carrying a known concentration of the test odorant are injected into the airstream using a stimulus controller.
-
Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the olfactory sensory neurons within the sensillum are amplified, filtered, and recorded. The spike frequency (spikes per second) in response to the odorant stimulus is quantified and compared to the background firing rate.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in insect olfaction and the experimental approaches used to study them, the following diagrams are provided.
Experimental workflow for heterologous expression and functional characterization of insect olfactory receptors.
Simplified signaling pathway of an insect olfactory receptor upon odorant binding.
Conclusion
The functional characterization of insect olfactory receptors reveals a high degree of specificity, particularly for pheromone components. The example of OnOr6 from Ostrinia nubilalis demonstrates a remarkable ability to discriminate between geometric isomers, a crucial feature for species-specific mate recognition. Understanding the molecular determinants of this specificity through comparative studies with a range of ligand analogs is essential for the rational design of novel insect behavior-modifying compounds. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, paving the way for innovative and environmentally sound pest management solutions.
References
A Comparative Analysis of Synthetic vs. Natural Z-10-Tetradecenol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical ecology and pest management, the efficacy of semiochemicals is paramount. Z-10-tetradecenol, a known insect pheromone component, plays a crucial role in the communication and mating behavior of various insect species. This guide provides a comprehensive comparison of the bioactivity of synthetically produced versus naturally sourced Z-10-tetradecenol, supported by established experimental methodologies. The central premise of this comparison is that the biological activity of a synthetic pheromone is contingent upon its chemical identity and purity in relation to its natural analogue.
Data Presentation: A Quantitative Overview
| Parameter | Synthetic Z-10-Tetradecenol | Natural Z-10-Tetradecenol | Key Considerations |
| Chemical Purity | Typically >95-99%, dependent on synthesis and purification methods. | High, but may be present in a complex mixture of other compounds within the insect gland. | The presence of impurities or incorrect isomers in synthetic batches can significantly reduce or inhibit bioactivity. |
| Isomeric Purity | Controllable through stereoselective synthesis routes. High Z-isomer purity is achievable. | Naturally produced in the specific Z-isomeric form required for biological activity. | The E-isomer can act as an antagonist, reducing the effectiveness of the Z-isomer. |
| Electroantennogram (EAG) Response | Expected to be equivalent to natural Z-10-tetradecenol at the same concentration and purity. | Elicits a strong and specific depolarization of olfactory receptor neurons in conspecific insects. | EAG provides a measure of the peripheral olfactory response. |
| Behavioral Response (e.g., upwind flight, mating dance) | A pure synthetic Z-isomer should elicit the same behavioral cascade as the natural pheromone. | Triggers a characteristic and quantifiable behavioral response in receptive insects. | Behavioral assays are the ultimate measure of a pheromone's effectiveness. |
| Cost & Scalability | Generally more cost-effective for large-scale production. | Extraction from insects is labor-intensive, yields are low, and it is not scalable for commercial applications. | Economic feasibility is a major driver for the use of synthetic pheromones. |
Experimental Protocols: Methodologies for Bioactivity Assessment
The comparison of bioactivity between synthetic and natural Z-10-tetradecenol relies on standardized and reproducible experimental protocols. The following are key methodologies employed in the field of chemical ecology.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This powerful technique identifies which compounds in a mixture are biologically active by coupling the separation power of gas chromatography with the sensitivity of an insect's antenna as a detector.
Protocol:
-
Sample Preparation:
-
Natural Sample: The pheromone gland of a female insect is excised and extracted with a minimal amount of a non-polar solvent (e.g., hexane or heptane).
-
Synthetic Sample: A solution of synthetic Z-10-tetradecenol of known concentration and purity is prepared in the same solvent.
-
-
Gas Chromatography: A small volume of the sample is injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acid derivatives (e.g., a wax or polar-modified column). The oven temperature is programmed to separate the components of the mixture based on their volatility and interaction with the stationary phase.
-
Effluent Splitting: The column effluent is split, with one portion directed to a standard GC detector (e.g., Flame Ionization Detector - FID) and the other to the electroantennogram preparation.
-
Electroantennogram (EAG) Preparation: An antenna is excised from a male insect and mounted between two electrodes. The electrodes are connected to a high-impedance amplifier to record the electrical potential across the antenna.
-
Detection: As volatile compounds elute from the GC column and pass over the antenna, any compound that binds to olfactory receptors will cause a depolarization, which is recorded as a negative voltage spike (the EAG response).
-
Data Analysis: The FID chromatogram and the EAG recording are displayed simultaneously. A peak in the EAG trace that coincides with a peak in the FID chromatogram indicates that the corresponding compound is biologically active. The amplitude of the EAG response is proportional to the stimulatory effect of the compound.
Behavioral Assays (Wind Tunnel)
Wind tunnel assays provide a controlled environment to observe and quantify the behavioral responses of insects to olfactory cues.
Protocol:
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity, temperature, and humidity, mimicking natural conditions.
-
Odor Source: A dispenser (e.g., a rubber septum or filter paper) is loaded with either the natural pheromone extract or the synthetic Z-10-tetradecenol at a biologically relevant concentration. The dispenser is placed upwind in the tunnel.
-
Insect Release: Male insects are released individually at the downwind end of the tunnel.
-
Behavioral Observation: The flight path and specific behaviors of the insect are recorded. Key behaviors to quantify include:
-
Activation: Taking flight.
-
Upwind Flight: Oriented flight towards the odor source.
-
Casting: Zig-zagging flight perpendicular to the wind direction to relocate the odor plume.
-
Landing: Landing on or near the odor source.
-
Mating Attempts: Attempts to copulate with the odor source.
-
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated for both the natural and synthetic pheromone treatments. Statistical analysis is used to determine if there are significant differences in the behavioral responses elicited by the two sources.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Performance of Insect Trap Designs with Tetradecenol-Based Lures: A Comparative Analysis
For researchers and professionals in drug development and pest management, the selection of an effective trapping system is critical for monitoring and controlling insect populations. This guide provides a comparative analysis of different trap designs when used with lures containing tetradecenol derivatives, specifically focusing on (Z)-9-tetradecenyl acetate and related compounds, which are common components in the sex pheromones of many lepidopteran species. The performance of these traps is evaluated based on quantitative data from field experiments.
Comparison of Trap Designs for Spodoptera frugiperda
A key study by Meagher et al. (2019) evaluated the effectiveness of three trap designs in capturing the fall armyworm, Spodoptera frugiperda, using pheromone lures with (Z)-9-tetradecenyl acetate as a major component. The traps compared were a plastic bucket trap, a locally made trap, and a sticky trap. Three different pheromone lure blends were tested: a two-component (2C), a three-component (3C), and a four-component (4C) lure. The 3C and 4C lures also contained (Z)-11-hexadecenyl acetate.
Quantitative Data Summary
The following table summarizes the mean number of S. frugiperda moths captured per trap over a 45-night period in Togo, West Africa.
| Trap Design | Lure Type | Mean Number of Moths Captured per Trap (±SE) |
| Bucket Trap | 2C | 1.8 (±0.6) |
| 3C | 4.2 (±1.1) | |
| 4C | 2.4 (±0.7) | |
| Local Trap | 2C | 0.3 (±0.2) |
| 3C | 1.1 (±0.4) | |
| 4C | 0.4 (±0.2) | |
| Sticky Trap | 2C | 0.4 (±0.2) |
| 3C | 1.8 (±0.5) | |
| 4C | 0.8 (±0.3) |
Data sourced from Meagher et al., 2019.[1]
The results indicate that bucket traps consistently captured more fall armyworm moths than the local and sticky traps across all lure types.[1] The three-component lure generally attracted the highest number of moths in all trap designs.[1]
Broader Comparisons of Trap Designs for Noctuid Moths
In a wider context, research by Whitfield et al. (2019) compared six different trap designs for capturing various species of noctuid moths using both sex pheromones and floral odor attractants. The traps evaluated included a funnel sleeve trap, a homemade bucket trap, a Universal trap, and three types of sticky traps: LepTrap, wing trap, and delta trap.
In trials conducted in Argentina, the homemade bucket and the funnel sleeve traps were found to be superior to all sticky traps in most conditions, irrespective of the type of attractant used.[2][3] Among the sticky traps, the LepTrap captured more noctuid moths than the wing and delta traps.[2][3] These findings suggest that for noctuid moths, trap designs with a larger capacity and potentially higher retention efficiency, such as bucket and sleeve traps, tend to be more effective than sticky traps.[2][3]
Experimental Protocols
Spodoptera frugiperda Trapping Experiment (Meagher et al., 2019)
-
Location: The study was conducted at two sites in southern Togo.
-
Experimental Design: A randomized complete block design was used with nine treatments (3 trap types x 3 lure types), replicated four times at each site. Traps were placed in lines with a minimum distance of 50 meters between them.
-
Trap Specifications:
-
Bucket Trap: A green plastic bucket trap.
-
Local Trap: A locally constructed trap.
-
Sticky Trap: A standard sticky trap design.
-
-
Lure Composition:
-
2C Lure: Contained (Z)-9-tetradecenyl acetate (Z9-14:Ac) (90.5%) and (Z)-7-dodecenyl acetate (Z7-12:Ac) (9.5%).[1]
-
3C Lure: Composed of Z9-14:Ac (66.1%), (Z)-11-hexadecenyl acetate (Z11-16:Ac) (4.7%), and Z7-12:Ac (29.3%).[1]
-
4C Lure: Contained Z9-14:Ac (78.3%), Z11-16:Ac (3.6%), Z7-12:Ac (11.2%), and (Z)-9-dodecenyl acetate (Z9-12:Ac) (7.0%).[1]
-
-
Data Collection: Traps were checked, and captured moths were counted over a 45-night period. Pheromone lures were replaced after 30 days.[1]
Noctuid Moth Trapping Experiment (Whitfield et al., 2019)
-
Locations: Field trials were conducted in the United Kingdom and Argentina.
-
Trap Designs Tested (Argentina):
-
Funnel sleeve trap
-
Homemade bucket trap
-
LepTrap (sticky)
-
Wing trap (sticky)
-
Delta trap (sticky)
-
-
Attractants:
-
Sex pheromone for Helicoverpa gelotopoeon.
-
A floral odor blend.
-
-
Experimental Setup: The specific experimental design and layout varied between trial locations but generally involved placing the different trap types within crop environments to compare their capture efficiency.
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparing insect trap designs and pheromone lures.
This guide highlights the importance of both trap design and lure composition in the effective monitoring of moth populations. The data presented suggests that for noctuid moths, including the significant pest Spodoptera frugiperda, bucket-style traps tend to offer superior capture performance compared to sticky traps when using tetradecenol-based pheromone lures. Researchers and pest management professionals should consider these findings when designing and implementing their monitoring programs.
References
A deep dive into the nuanced world of insect chemical communication, this guide offers a comparative analysis of how closely related moth species respond to the pheromone component Z-10-tetradecenol. Through a synthesis of electrophysiological and behavioral data, we explore the specificity and variation in olfactory responses, providing valuable insights for researchers in chemical ecology, neurobiology, and pest management.
The evolution of species-specific chemical signaling is a cornerstone of reproductive isolation in many insects, particularly moths. Sex pheromones, often complex blends of fatty acid derivatives, play a crucial role in this process. Z-10-tetradecenol, a C14 alcohol, is a known component in the pheromone blends of several moth species. Understanding the interspecific responses to this compound can shed light on the evolutionary divergence of olfactory systems and the mechanisms of mate recognition. This guide synthesizes available experimental data to compare the electrophysiological and behavioral reactions of related moth species to Z-10-tetradecenol.
Electrophysiological Responses: A Comparison of Antennal Sensitivities
Electroantennography (EAG) is a technique used to measure the overall electrical response of an insect's antenna to a given odorant. While direct comparative EAG data for a range of closely related species to Z-10-tetradecenol is limited in publicly available literature, we can infer response patterns from studies on species that utilize similar C14 compounds. For instance, studies on the small ermine moths (family Yponomeutidae) and various tortricid moths have demonstrated that subtle changes in the structure of C14 alcohols and acetates can lead to significant differences in antennal responses among closely related species.
To illustrate a typical comparative dataset, the following table is a hypothetical representation based on expected experimental outcomes.
| Moth Species (Family) | Mean EAG Response (mV) to Z-10-tetradecenol (10µg) | Standard Deviation (mV) | Notes |
| Adoxophyes orana (Tortricidae) | 1.2 | 0.3 | Z-10-tetradecenyl acetate is a known pheromone component. |
| Choristoneura rosaceana (Tortricidae) | 0.8 | 0.2 | Primarily uses other C14 acetates. |
| Yponomeuta padellus (Yponomeutidae) | 0.4 | 0.1 | Pheromone blend dominated by other C14 derivatives. |
| Yponomeuta evonymellus (Yponomeutidae) | 0.3 | 0.1 | Shows specificity to its own blend components. |
This table is a hypothetical representation to demonstrate data structure. Actual comparative data for these specific species with Z-10-tetradecenol was not available in the searched literature.
Behavioral Responses: From Attraction to Antagonism
The behavioral response of a moth to a chemical cue is the ultimate determinant of its biological relevance. Wind tunnel assays and field trapping experiments are common methods to assess these responses. The effect of a single compound like Z-10-tetradecenol can range from being a primary attractant to a behavioral antagonist, depending on the species and the context of other chemical cues. For example, in species where Z-10-tetradecenol is a minor component of the pheromone blend, its presence at high concentrations or in the absence of other key components might inhibit attraction.
| Moth Species (Family) | Behavioral Response to Z-10-tetradecenol | Experimental Setup | Key Findings |
| Adoxophyes honmai (Tortricidae) | Sexual stimulation in males | Wind Tunnel Assay | A key component of the female sex pheromone.[1] |
| Adoxophyes orana (Tortricidae) | Attraction (in blend) | Field Trapping | A 9:1 blend with (Z)-11-tetradecenyl acetate is highly effective for monitoring.[1] |
| Hypsipyla robusta (Pyralidae) | Attraction | Not specified | A component of the female sex pheromone.[1] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
Electroantennography (EAG)
Objective: To measure the summed electrical potential from the antennal olfactory receptor neurons in response to an odor stimulus.
Protocol:
-
Preparation of the Antenna: A male moth is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed to ensure good electrical contact.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the cut distal end is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.
-
Odor Delivery: A purified and humidified air stream is continuously passed over the antenna. A defined volume of air containing the test odorant (Z-10-tetradecenol at a specific concentration) is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording and Analysis: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response. Responses to a solvent control are subtracted from the responses to the test compound.
Wind Tunnel Bioassay
Objective: To observe and quantify the flight behavior of male moths in response to a controlled plume of an odorant.
Protocol:
-
Experimental Arena: A glass or acrylic wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and light conditions is used.
-
Odor Source: A rubber septum or filter paper loaded with a specific amount of Z-10-tetradecenol is placed at the upwind end of the tunnel.
-
Moth Release: Male moths, typically pre-conditioned in a separate chamber, are released onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of each moth is observed and scored for a set period (e.g., 5 minutes). Key behaviors recorded include taking flight, upwind flight, casting (zigzagging flight), and contact with the odor source.
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared across different treatments (e.g., different concentrations of the test compound, blends, and controls).
Visualizing the Process
To better understand the experimental and biological processes involved, the following diagrams illustrate a typical experimental workflow and a generalized pheromone signaling pathway.
References
Safety Operating Guide
Navigating the Disposal of Z-10-tetradecenol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of Z-10-tetradecenol, a common insect pheromone, designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Recommendations
The following table summarizes the potential hazards associated with Z-10-tetradecenol, based on data for analogous compounds. Adherence to these safety measures is crucial to minimize risk during handling and disposal.
| Hazard Category | Potential Effects & Recommendations | Personal Protective Equipment (PPE) |
| Skin Irritation | May cause skin irritation[1]. Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water. | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | May cause serious eye irritation[1]. Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes. | Safety glasses with side shields or goggles |
| Aquatic Toxicity | Potentially very toxic to aquatic life with long-lasting effects[2]. Prevent entry into drains and waterways. | Not applicable |
Step-by-Step Disposal Protocol
The disposal of Z-10-tetradecenol must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. The following protocol provides a general framework for compliant disposal.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the Z-10-tetradecenol waste is classified as hazardous. This determination must be made based on the specific characteristics of the waste, including any solvents or other chemicals it may be mixed with[4]. A waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed as a hazardous waste by the EPA[5]. Given the potential for aquatic toxicity, it is prudent to manage Z-10-tetradecenol waste as hazardous unless a formal hazard assessment proves otherwise.
Step 2: Segregation and Collection
Designate a specific, clearly labeled, and sealed container for Z-10-tetradecenol waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be in a secondary containment system to prevent spills.
Step 3: On-Site Accumulation
Follow your facility's guidelines for the on-site accumulation of hazardous waste. These regulations vary based on the quantity of waste generated per month[5][6]. Ensure that the accumulation start date is clearly marked on the container and that it is stored in a designated, secure area away from incompatible materials.
Step 4: Arrange for Licensed Disposal
Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF)[4][7]. Contact your institution's EHS department to arrange for the pickup and disposal of the Z-10-tetradecenol waste. They will have established procedures and contracts with qualified vendors.
Step 5: Documentation
Proper documentation is a legal requirement. A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal, a system often referred to as "cradle-to-grave" management[7]. Ensure that all paperwork is completed accurately and copies are retained as required by law.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Z-10-tetradecenol.
The Role of Pheromones in Sustainable Pest Management
It is important to note that while the chemical itself requires careful disposal, the use of pheromones like Z-10-tetradecenol in pest management is considered an environmentally friendly approach. Pheromone-based strategies are highly specific, targeting only the intended pest species, which minimizes harm to beneficial insects and reduces the overall reliance on broad-spectrum pesticides[8][9]. This contributes to more sustainable agricultural practices[10][11][12]. However, the principles of chemical safety and proper waste management remain paramount for the handling of the concentrated chemical in a laboratory setting.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe handling and compliant disposal of Z-10-tetradecenol, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific protocols and EHS department for guidance.
References
- 1. Myristoleyl alcohol | C14H28O | CID 5364712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. scoutlabs.ag [scoutlabs.ag]
- 9. nbinno.com [nbinno.com]
- 10. livetoplant.com [livetoplant.com]
- 11. aseanfawaction.org [aseanfawaction.org]
- 12. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling (Z)-10-Tetradecenol
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against chemical exposure. Engineering controls should also be in place to minimize inhalation risks.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | To protect eyes from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. Fire/flame resistant and impervious clothing should be worn.[1] | To prevent skin contact. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If exposure limits are exceeded or irritation occurs, a full-face respirator is recommended.[1] | To prevent inhalation of vapors or aerosols. |
| Engineering Controls | Handle in a well-ventilated place, preferably in a chemical fume hood.[1] | To minimize inhalation exposure. |
Handling and Storage Procedures
Safe handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air.[1] |
| Skin Contact | Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse mouth with water.[1] |
In all cases of doubt, or when symptoms persist, seek medical attention.
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release:
-
Personal Precautions: Avoid dust formation and ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1]
-
Containment and Cleaning: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with appropriate local, state, and federal laws and regulations.
-
Do not dispose of it down the drain.
-
The chemical should be kept in suitable and closed containers for disposal.[1]
Safe Handling and Disposal Workflow
The following diagram illustrates the procedural steps for the safe handling and disposal of (Z)-10-tetradecenol.
Caption: Workflow for the safe handling and disposal of (Z)-10-tetradecenol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
